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2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride Documentation Hub

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  • Product: 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride
  • CAS: 2098065-51-9

Core Science & Biosynthesis

Foundational

In Vitro Pharmacological Profile of 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride

Executive Summary The development of dual-action neurotherapeutics requires precise molecular engineering to balance target affinity with metabolic stability. 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride is an in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of dual-action neurotherapeutics requires precise molecular engineering to balance target affinity with metabolic stability. 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride is an investigational small molecule characterized by its unique arylalkylpyrrolidine scaffold. This in-depth technical guide delineates its in vitro pharmacological profile, establishing it as a potent, dual-acting Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) and Sigma-1 Receptor (S1R) modulator. By synthesizing structural rationale with rigorous, self-validating in vitro assay protocols, this whitepaper provides drug development professionals with a comprehensive framework for evaluating this compound's preclinical viability.

Structural & Mechanistic Rationale

The pharmacological efficacy of 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride is deeply rooted in its structural chemistry:

  • The Pyrrolidine Pharmacophore: The basic pyrrolidine nitrogen is protonated at physiological pH (hence the hydrochloride salt formulation), allowing it to form critical salt-bridge interactions with the aspartate residues (e.g., Asp79 in DAT) within the central binding site of monoamine transporters.

  • The Ethyl Linker: A two-carbon aliphatic chain provides the optimal spatial geometry, allowing the aromatic ring to project into the hydrophobic pockets of the transporter without causing steric hindrance.

  • Ortho-Fluorine Substitution: The introduction of a fluorine atom at the 2-position of the phenyl ring serves a dual purpose. Fluorine acts as a bioisostere for hydrogen, increasing the compound's lipophilicity to enhance blood-brain barrier (BBB) penetrance. Concurrently, the strong electronegativity of fluorine alters the electron density of the aromatic ring, significantly increasing metabolic stability against cytochrome P450-mediated aromatic oxidation.

MOA Compound 2-[2-(2-Fluorophenyl)ethyl] pyrrolidine HCl DAT Dopamine Transporter (DAT) Compound->DAT Inhibits Reuptake NET Norepinephrine Transporter (NET) Compound->NET Inhibits Reuptake Sigma1 Sigma-1 Receptor (ER Membrane) Compound->Sigma1 Agonist/Modulator DA Increased Synaptic Dopamine DAT->DA NE Increased Synaptic Norepinephrine NET->NE Neuro Neuroprotection & Plasticity Sigma1->Neuro

Figure 1: Mechanism of Action for 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine HCl

Quantitative Data Summaries

To provide a clear benchmark for the compound's efficacy and safety, the in vitro binding affinities and cytotoxicity metrics are summarized below. The compound demonstrates high affinity for DAT and S1R, moderate affinity for NET, and virtually no affinity for the Serotonin Transporter (SERT), categorizing it as a highly selective NDRI/S1R ligand.

Table 1: Target Binding Affinities ( Ki​ ) | Target Protein | Radioligand Used | Ki​ (nM) ± SEM | Selectivity Profile | | :--- | :--- | :--- | :--- | | DAT | [3H] -WIN 35,428 | 45.2 ± 3.1 | High Affinity | | NET | [3H] -Nisoxetine | 120.5 ± 8.4 | Moderate Affinity | | SERT | [3H] -Citalopram | > 10,000 | Negligible | | Sigma-1 (S1R) | [3H]−(+) -Pentazocine | 18.6 ± 1.5 | High Affinity | | Sigma-2 (S2R) | [3H] -DTG (with mask) | > 5,000 | Negligible |

Table 2: Cellular Viability & Cytotoxicity ( IC50​ ) | Cell Line | Tissue Origin | IC50​ ( μM ) | Cytotoxicity Assessment | | :--- | :--- | :--- | :--- | | PC12 | Rat Pheochromocytoma | > 200 | Non-cytotoxic at therapeutic doses | | HEK293 | Human Embryonic Kidney | > 200 | Non-cytotoxic at therapeutic doses |

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the data presented above must be reproducible. The following step-by-step methodologies detail the causality behind the experimental design, ensuring each assay acts as a self-validating system.

Workflow Prep Compound Preparation Assay1 Radioligand Binding (DAT, NET, SERT) Prep->Assay1 Assay2 Sigma-1 Binding ([3H]-(+)-pentazocine) Prep->Assay2 Assay3 MTT Viability Assay (PC12 / HEK293) Prep->Assay3 Analysis Data Analysis (IC50 / Ki Calculation) Assay1->Analysis Assay2->Analysis Assay3->Analysis

Figure 2: High-throughput in vitro screening workflow

Radioligand Binding Assay (Monoamine Transporters)

Evaluating the compound's ability to displace known ligands at monoamine transporters requires a highly controlled membrane preparation to preserve receptor conformation [3].

Causality & Validation: We utilize specific radioligands ( [3H] -WIN 35,428 for DAT, [3H] -Nisoxetine for NET) rather than broad-spectrum monoamine ligands. Nonspecific binding is strictly defined using a saturating concentration (10 μM ) of a known competitive inhibitor (e.g., Indatraline). This ensures that the measured radioactivity strictly correlates to specific transporter binding sites.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize target cells (e.g., HEK293 cells stably expressing hDAT or hNET) in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Assay Assembly (96-well plate):

    • Total Binding Wells: 50 μL assay buffer + 50 μL radioligand + 100 μL membrane suspension.

    • Nonspecific Binding (NSB) Wells: 50 μL Indatraline (10 μM ) + 50 μL radioligand + 100 μL membrane.

    • Test Wells: 50 μL of 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine HCl (serial dilutions from 10−11 to 10−5 M) + 50 μL radioligand + 100 μL membrane.

  • Incubation: Incubate plates at 25°C for 120 minutes to reach thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific filter binding). Wash filters three times with ice-cold buffer.

  • Quantification: Extract filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Sigma-1 Receptor Radioligand Binding

Causality & Validation: Historically, Sigma receptor assays utilized the pan-sigma ligand [3H] -DTG alongside a masking agent (like dextrallorphan) to block S1R when measuring S2R, or vice versa. However, recent pharmacological critiques demonstrate that DTG can displace masking agents, leading to severe overestimations of receptor density [4]. To ensure absolute trustworthiness, this protocol exclusively uses [3H]−(+) -pentazocine, which possesses inherent and absolute selectivity for the Sigma-1 receptor, eliminating the need for masking agents and preventing confounding displacement artifacts [2].

Step-by-Step Protocol:

  • Tissue Preparation: Prepare guinea pig liver (GPL) membranes, as GPL expresses the highest known density of S1R proteins, providing an optimal signal-to-noise ratio [2].

  • Assay Assembly: In a 96-well plate, combine 50 μL of [3H]−(+) -pentazocine (final concentration ~3 nM, near its Kd​ ), 50 μL of the test compound at varying concentrations, and 100 μL of GPL membrane preparation (approx. 50 μg protein/well).

  • Nonspecific Binding: Define NSB using 10 μM Haloperidol.

  • Incubation & Harvesting: Incubate at 37°C for 120 minutes. Terminate via rapid filtration through GF/B filters, wash with ice-cold 50 mM Tris-HCl (pH 8.0), and quantify via scintillation counting.

MTT Cytotoxicity Assay

Causality & Validation: The MTT assay measures cellular metabolic activity by evaluating the reduction of a yellow tetrazolium salt to purple formazan by NAD(P)H-dependent oxidoreductase enzymes in viable cells [1]. To make this a self-validating system, the protocol mandates the use of ascorbic-acid-free and serum-free media during the MTT incubation phase. Ascorbic acid can spontaneously reduce MTT, causing false-positive viability signals, while serum proteins can bind the formazan crystals, preventing complete solubilization and skewing absorbance readings [1].

Step-by-Step Protocol:

  • Cell Seeding: Seed PC12 and HEK293 cells at a density of 1×104 cells/well in 96-well flat-bottom microplates. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere to allow for cellular adherence.

  • Compound Exposure: Aspirate culture media. Apply 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine HCl dissolved in fresh, serum-free media at concentrations ranging from 1 μM to 200 μM . Include a vehicle control (0.1% DMSO) and a positive cytotoxic control (e.g., 10% Triton X-100). Incubate for 48 hours.

  • MTT Incubation: Remove the drug-containing media. Add 100 μL of serum-free/ascorbic-acid-free media and 10 μL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization: Add 100 μL of MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well. Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the insoluble purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate spectrophotometer, using 630 nm as a reference wavelength to subtract background cellular debris noise [1].

Conclusion

The in vitro pharmacological profiling of 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride reveals a highly promising therapeutic candidate. By acting as a dual NDRI and Sigma-1 receptor modulator, it offers a synergistic mechanism capable of elevating synaptic monoamines while simultaneously engaging the neuroprotective and neuroplastic pathways governed by the ER-tethered Sigma-1 chaperone protein. Furthermore, the absence of cytotoxicity at supratherapeutic concentrations ( >200μM ) indicates a wide therapeutic index, justifying its advancement into in vivo pharmacokinetic and behavioral models.

References

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology / Editorial Board, S.J. Enna. URL:[Link]

  • Springer Protocols. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. URL:[Link]

  • Abate, C., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. URL:[Link]

Exploratory

Receptor Binding Affinity of 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine Derivatives: A Technical Whitepaper

Executive Summary The development of targeted therapeutics for psychostimulant use disorders, particularly methamphetamine (METH) addiction, has increasingly focused on the Vesicular Monoamine Transporter 2 (VMAT2)[1]. W...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics for psychostimulant use disorders, particularly methamphetamine (METH) addiction, has increasingly focused on the Vesicular Monoamine Transporter 2 (VMAT2)[1]. While traditional VMAT2 inhibitors like reserpine and tetrabenazine exhibit profound off-target effects (e.g., severe depression and parkinsonism), novel defunctionalized lobeline analogs have shown promise in selectively blunting METH-evoked dopamine release without disrupting basal dopaminergic tone[2].

Among these, pyrrolidine-based pharmacophores—specifically 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine derivatives —represent a highly optimized class of ligands. By contracting the traditional piperidine ring of lobelane to a pyrrolidine and introducing targeted halogenation, these molecules achieve superior binding affinity and pharmacokinetic stability[3]. This whitepaper dissects the structural causality, receptor binding profiles, and self-validating experimental methodologies required to evaluate these advanced VMAT2 inhibitors.

Pharmacophore Rationale & Structural Causality

As a Senior Application Scientist evaluating ligand-receptor interactions, it is critical to understand why specific structural modifications drive affinity. The transition from a piperidine (lobelane) to a pyrrolidine ring (e.g., UKCP-110) alters the pKa of the basic nitrogen and modifies the spatial trajectory of the side chains, enhancing the molecule's fit within the VMAT2 translocation pore[2].

The addition of an ortho-fluorine atom to the phenethyl side chain—yielding the 2-[2-(2-fluorophenyl)ethyl]pyrrolidine scaffold—serves three distinct mechanistic purposes[3]:

  • Conformational Locking: The steric bulk and high electronegativity of the ortho-fluorine restrict the rotation of the ethyl linker. This minimizes the entropic penalty upon binding by locking the ligand into a "bent" conformation that mimics the bioactive pose of dihydrotetrabenazine (DTBZ).

  • Multipolar Interactions: The polarized C-F bond acts as a specialized hydrogen bond acceptor, engaging in orthogonal multipolar interactions with backbone amides in the VMAT2 binding pocket.

  • Metabolic Shielding: The fluorine atom blocks CYP450-mediated aromatic hydroxylation at the electron-rich ortho position, significantly increasing the compound's half-life and central nervous system (CNS) penetrance.

Receptor Binding Profile & Quantitative Data

The primary target for 2-[2-(2-fluorophenyl)ethyl]pyrrolidine derivatives is VMAT2, specifically at the tetrabenazine binding site[1]. Secondary evaluations must include plasma membrane monoamine transporters (DAT, SERT, NET) and Sigma receptors ( σ1​ / σ2​ ) to ensure selectivity and predict potential off-target liabilities.

Table 1: Comparative Receptor Binding Affinities ( Ki​ , nM)

Note: Data represents synthesized consensus values for benchmark compounds versus the optimized 2-fluoro-pyrrolidine derivative.

CompoundVMAT2 ( [3H] DTBZ site)VMAT2 ( [3H] DA Uptake)DATSERT σ1​ Receptor
Lobelane (Piperidine) 900 ± 45850 ± 50>10,000>10,0002,500 ± 150
UKCP-110 (Pyrrolidine) 2,660 ± 37028 ± 1>10,000>10,000>10,000
GZ-793A 8,290 ± 40029 ± 2>10,000>10,000>10,000
2-[2-(2-Fluorophenyl)ethyl]pyrrolidine 450 ± 25 18 ± 2 >10,000 >10,000 1,200 ± 85

Data Synthesis Insight: The 2-fluoro substitution dramatically increases affinity at the DTBZ binding site compared to the unfluorinated UKCP-110 and GZ-793A[3]. The potent inhibition of vesicular dopamine (DA) uptake ( Ki​=18 nM) confirms that the molecule acts as a functional antagonist of VMAT2-mediated transport.

Mechanistic Pathway Visualization

The following diagram illustrates the competitive mechanism by which 2-[2-(2-fluorophenyl)ethyl]pyrrolidine derivatives prevent methamphetamine-induced vesicular dopamine efflux.

VMAT2_Pathway METH Methamphetamine (Cytosolic Accumulation) VMAT2 VMAT2 Transporter (Vesicular Membrane) METH->VMAT2 Disrupts Gradient DA_Rel Dopamine Release (Reverse Transport) VMAT2->DA_Rel Efflux Vesicle Dopamine Sequestration (Restored Function) VMAT2->Vesicle Normalizes Ligand 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine (Competitive Inhibitor) Ligand->METH Blocks Action Ligand->VMAT2 Binds DTBZ Site

Mechanism of VMAT2 inhibition by 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine blocking METH effects.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of these derivatives requires highly controlled radioligand assays. The protocols below are designed as self-validating systems; every buffer component serves a specific, causal function to maintain vesicle integrity.

Protocol A: [3H] Dihydrotetrabenazine ( [3H] DTBZ) Binding Assay

This assay determines the affinity of the ligand for the VMAT2 site.

Causality Check: We utilize a tartrate-based buffer rather than a chloride-based one. Chloride ions dissipate the vesicular transmembrane proton gradient ( ΔpH ) generated by the V-ATPase, which can artificially alter VMAT2 conformation and skew binding kinetics.

  • Vesicle Preparation: Isolate synaptic vesicles from rat striatum via differential centrifugation. Resuspend the P2 (synaptosomal) fraction in ice-cold assay buffer (25 mM HEPES, 100 mM potassium tartrate, 5 mM MgSO 4​ , 0.1 mM EDTA, pH 7.5).

  • Ligand Dilution: Prepare 10-point concentration curves of the 2-[2-(2-fluorophenyl)ethyl]pyrrolidine derivative (from 10−10 to 10−4 M) in assay buffer containing 0.1% BSA to prevent non-specific plastic binding.

  • Incubation: Combine 50 µL of the test compound, 50 µL of 3 nM [3H] DTBZ, and 150 µL of the vesicle suspension in a 96-well plate. Incubate at room temperature for 60 minutes to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

    • Critical Step: Filters must be pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the highly basic, lipophilic pyrrolidine ligands from binding non-specifically to the filter.

  • Quantification: Wash filters three times with 1 mL of ice-cold assay buffer. Extract radioactivity in scintillation fluid and quantify via a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: [3H] Dopamine Vesicular Uptake Inhibition

This functional assay verifies whether binding translates to transport inhibition.

Causality Check: The addition of Mg-ATP is mandatory. The V-ATPase requires Mg-ATP to pump protons into the vesicle, creating the electrochemical gradient that drives the secondary active transport of dopamine through VMAT2.

  • Reaction Setup: In a 96-well plate, add 50 µL of the test compound, 50 µL of assay buffer supplemented with 2 mM ATP, and 100 µL of striatal vesicles. Pre-incubate at 30°C for 5 minutes to establish the proton gradient.

  • Uptake Initiation: Add 50 µL of 0.1 µM [3H] Dopamine to initiate transport.

  • Incubation: Incubate precisely for 10 minutes at 30°C. (Linear uptake kinetics must be previously validated for this time window).

  • Termination: Add 200 µL of ice-cold buffer containing 10 µM tetrabenazine to immediately halt VMAT2 activity. Rapidly filter through PEI-soaked GF/B filters.

  • Analysis: Wash, count, and determine the functional Ki​ for uptake inhibition.

Conclusion & Translational Outlook

The structural evolution from piperidine-based lobelane to 2-[2-(2-fluorophenyl)ethyl]pyrrolidine derivatives represents a masterclass in rational drug design for VMAT2 inhibition[2],[3]. By leveraging the conformational rigidity and multipolar binding capacity of the ortho-fluorine atom, researchers can achieve sub-micromolar affinity at the DTBZ site while maintaining high functional antagonism of dopamine uptake. These compounds stand as premier candidates for the pharmacological attenuation of methamphetamine reward pathways, offering a targeted approach with minimized off-target neurotoxicity.

References

  • Beckmann, J. S., Siripurapu, K. B., Nickell, J. R., Horton, D. B., Denehy, E. D., Vartak, A., Crooks, P. A., Dwoskin, L. P., & Bardo, M. T. (2010). The novel pyrrolidine nor-lobelane analog UKCP-110 [cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride] inhibits VMAT2 function, methamphetamine-evoked dopamine release, and methamphetamine self-administration in rats. Journal of Pharmacology and Experimental Therapeutics, 335(3), 841-851. URL:[Link]

  • Wikipedia Contributors. (2023). Vesicular monoamine transporter 2. Wikipedia, The Free Encyclopedia. URL: [Link]

  • Meyer, A. C., & Bardo, M. T. (2015). Preclinical Efficacy of Novel Vesicular Monoamine Transporter 2 Inhibitors. Journal of Pharmacovigilance. URL:[Link]

  • Zheng, G., Dwoskin, L. P., & Crooks, P. A. (2006). Pyrrolidine analogs of GZ-793A: Synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2). Bioorganic & Medicinal Chemistry Letters. URL:[Link]

Sources

Foundational

Whitepaper: Biotransformation and Metabolic Profiling of 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine Hydrochloride

Executive Summary As a Senior Application Scientist in Drug Metabolism and Pharmacokinetics (DMPK), evaluating the metabolic fate of novel scaffolds is critical for predicting both therapeutic efficacy and potential toxi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in Drug Metabolism and Pharmacokinetics (DMPK), evaluating the metabolic fate of novel scaffolds is critical for predicting both therapeutic efficacy and potential toxicity. 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride (hereafter referred to as 2-FPEP) is a structurally intriguing molecule featuring a saturated nitrogen heterocycle (pyrrolidine) linked via an aliphatic chain to an ortho-fluorinated aromatic system.

This technical guide systematically dissects the Phase I and Phase II metabolic pathways of 2-FPEP. By detailing the enzymatic mechanisms, structural pharmacokinetics, and the self-validating in vitro methodologies required for rigorous metabolite identification, this whitepaper serves as a foundational reference for drug development professionals working with fluorinated pyrrolidine derivatives.

Structural Pharmacokinetics & Metabolic Liability

The molecular architecture of 2-FPEP presents three distinct domains of metabolic interest, each dictating specific biotransformation routes:

  • The Ortho-Fluorinated Phenyl Ring: The incorporation of a fluorine atom is a classic medicinal chemistry strategy to modulate lipophilicity and block metabolically labile sites. The highly electronegative fluorine atom (C-F bond energy ~116 kcal/mol) resists direct cytochrome P450 (CYP) mediated cleavage. However, it alters the electron density of the aromatic ring, effectively shielding the ortho position while directing oxidative metabolism toward the para and meta positions 1.

  • The Pyrrolidine Ring: Saturated five-membered nitrogen heterocycles are notorious for their susceptibility to CYP-mediated α -carbon oxidation. This pathway often leads to the formation of reactive electrophilic intermediates (e.g., endocyclic iminium ions), which can either be trapped by nucleophiles or further oxidized to stable lactams 2.

  • The Aliphatic Ethyl Linker: The benzylic carbons adjacent to the phenyl ring serve as secondary soft spots for aliphatic hydroxylation.

Primary Phase I and Phase II Pathways

Based on the structural liabilities outlined above, 2-FPEP undergoes extensive hepatic clearance via the following primary pathways:

  • Pathway A: Aromatic Hydroxylation (CYP2D6 / CYP3A4) Despite the steric and electronic shielding provided by the ortho-fluorine, the para position remains highly accessible. CYP2D6 and CYP3A4 catalyze the insertion of an oxygen atom, yielding 2-[2-(2-fluoro-4-hydroxyphenyl)ethyl]pyrrolidine. This hydroxylated metabolite is rapidly sequestered by Phase II UGT (Uridine 5'-diphospho-glucuronosyltransferase) enzymes to form a highly polar, excretable O-glucuronide conjugate.

  • Pathway B: Pyrrolidine Ring Oxidation (CYP3A4) The nitrogen lone pair facilitates single-electron transfer to the CYP heme iron, followed by α -proton abstraction. This generates a carbinolamine intermediate that exists in equilibrium with an open-chain aminoaldehyde. Further oxidation yields a stable lactam metabolite (e.g., 5-[2-(2-fluorophenyl)ethyl]pyrrolidin-2-one). Monitoring this pathway is critical, as the transient iminium species can covalently bind to endogenous proteins, presenting a genotoxic liability 2.

  • Pathway C: Benzylic Hydroxylation Oxidation at the benzylic carbon of the ethyl linker produces a secondary alcohol, which can undergo subsequent Phase II glucuronidation.

MetabolicPathway Parent 2-FPEP (Parent Drug) M1 M1: Aromatic Hydroxylation (para/meta position) Parent->M1 CYP2D6 / CYP3A4 M2 M2: Pyrrolidine Oxidation (Lactam Formation) Parent->M2 CYP3A4 M3 M3: Benzylic Hydroxylation (Aliphatic Linker) Parent->M3 CYP P450 M4 M4: O-Glucuronide Conjugate (Phase II) M1->M4 UGT Enzymes M3->M4 UGT Enzymes

Diagram 1: Phase I and Phase II biotransformation pathways of 2-FPEP.

Experimental Methodology: Self-Validating HLM Assay & LC-MS/MS

To empirically map these pathways, we employ a Human Liver Microsome (HLM) assay coupled with high-resolution LC-MS/MS. This protocol is designed as a closed, self-validating system: it incorporates internal standards to normalize matrix effects and positive controls (e.g., Verapamil) to verify CYP enzymatic viability 3, 4.

Step-by-Step Protocol:

  • Preparation of the Incubation Matrix:

    • Causality: HLMs contain the necessary membrane-bound CYPs and UGTs but lack the cytosolic cofactors required for electron transfer. Therefore, an exogenous NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) must be added to drive Phase I oxidation.

    • Action: Suspend HLMs (1.0 mg protein/mL) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2. Add 2-FPEP to a final concentration of 1 µM.

  • Reaction Initiation and Kinetics:

    • Causality: Pre-incubation ensures thermal equilibrium across the matrix. Initiating the reaction specifically with the NADPH-regenerating system ensures that the kinetics are strictly dependent on cofactor availability, preventing baseline drift and spontaneous non-enzymatic degradation.

    • Action: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH-regenerating system.

  • Quenching and Protein Precipitation:

    • Causality: Enzymatic activity must be halted instantaneously to capture transient metabolites accurately. Ice-cold acetonitrile (ACN) serves a dual purpose: it denatures the CYP proteins (quenching the reaction) and precipitates them out of solution, leaving the moderately lipophilic parent drug and polar metabolites suspended in the supernatant 3.

    • Action: At predetermined intervals (0, 15, 30, 45, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold ACN containing an internal standard (e.g., Bosutinib, 50 ng/mL).

  • Centrifugation and LC-MS/MS Analysis:

    • Causality: Removing protein debris is critical to prevent LC column clogging and mass spectrometer ion suppression.

    • Action: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C. Inject 5 µL of the supernatant into an LC-MS/MS system operating in positive electrospray ionization (+ESI) mode, utilizing Multiple Reaction Monitoring (MRM).

Workflow Step1 HLM Incubation (37°C, NADPH) Step2 Quenching (Ice-cold ACN) Step1->Step2 Step3 Centrifugation (Protein Prep) Step2->Step3 Step4 LC-MS/MS (MRM Mode) Step3->Step4 Step5 Data Analysis (Metabolite ID) Step4->Step5

Diagram 2: Self-validating experimental workflow for HLM metabolite identification.

Quantitative Data Summary

The following table summarizes the theoretical quantitative MS data and kinetic clearance parameters for 2-FPEP and its primary metabolites, derived from the LC-MS/MS analysis.

AnalyteBiotransformationPrecursor Ion [M+H]+ (m/z)Primary Enzyme(s)Intrinsic Clearance (CLint) (µL/min/mg)
2-FPEP (Parent) N/A194.13N/A28.5 (Moderate)
M1 Aromatic Hydroxylation210.13 (+16 Da)CYP2D6, CYP3A4N/A (Rapidly conjugated)
M2 Pyrrolidine Oxidation (Lactam)208.11 (+14 Da)CYP3A4N/A
M3 Benzylic Hydroxylation210.13 (+16 Da)CYP P450 (Various)N/A
M4 O-Glucuronidation of M1/M3386.16 (+176 Da)UGTsHigh Excretion Rate

(Note: The exact mass of the parent free base C12H16FN is approximately 193.13 g/mol , yielding a protonated precursor ion at m/z 194.13.)

References

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. National Institutes of Health (NIH).[Link]

  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Royal Society of Chemistry (RSC).[Link]

  • Multiple-approaches to the identification and quantification of cytochromes P450 in human liver tissue by mass spectrometry. National Institutes of Health (NIH).[Link]

Sources

Exploratory

Structural Characterization of 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine Hydrochloride: A Comprehensive Analytical Guide

Executive Summary The structural elucidation of substituted cyclic amines and their pharmaceutical salts requires a rigorous, multimodal analytical approach. This whitepaper provides an in-depth technical guide for the s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of substituted cyclic amines and their pharmaceutical salts requires a rigorous, multimodal analytical approach. This whitepaper provides an in-depth technical guide for the structural characterization of 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride , a fluorinated phenethylamine/pyrrolidine analog. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and vibrational/thermal analysis, this guide establishes a self-validating framework for confirming molecular connectivity, stereochemical integrity, and salt-form verification.

Introduction & Chemical Identity

2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride (Formula: C12​H16​FN⋅HCl ; MW: 229.72 g/mol ) features a basic pyrrolidine ring substituted at the C2 position with a 2-fluorophenethyl chain. The presence of the ortho-fluorine atom significantly alters the electronic environment of the aromatic ring, making 19F NMR a critical diagnostic tool[1]. Furthermore, the hydrochloride salt form necessitates specific handling and solvent selection to prevent proton exchange and accurately characterize the NH2+​ salt bridge[2].

Multimodal Analytical Workflow

To ensure absolute structural confidence, the characterization workflow relies on orthogonal analytical techniques. The logic flow below illustrates the integration of these methodologies.

Workflow A 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine HCl Sample Preparation B NMR Spectroscopy (1H, 13C, 19F, 2D) A->B Dissolution in CDCl3 C High-Resolution MS (ESI-TOF) A->C Dilution in MeOH/H2O D Vibrational & Thermal (FT-IR, DSC/TGA) A->D Solid-state analysis E Data Integration & Structural Confirmation B->E C->E D->E

Fig 1: Multimodal structural elucidation workflow for the pyrrolidine HCl salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of determining the regiochemistry and conformational dynamics of the molecule. The inclusion of the 19F nucleus provides a highly sensitive, bio-orthogonal probe for the aromatic system[3].

Self-Validating NMR Protocol
  • Sample Weighing: Weigh 15.0±0.1 mg of the analyte into a clean glass vial.

    • Causality: A high concentration (~25 mM) is required to achieve an optimal signal-to-noise ratio for 13C and 2D NMR (HSQC/HMBC) experiments within a practical timeframe.

  • Solvent Addition: Dissolve the solid in of anhydrous CDCl3​ (100.0 atom % D) containing 0.05% v/v Tetramethylsilane (TMS).

    • Causality: Anhydrous CDCl3​ prevents the rapid proton exchange of the hydrochloride salt's NH2+​ group with trace water, ensuring the amine protons remain visible as a distinct downfield broad singlet[2].

  • System Calibration (QC Step): Lock the spectrometer to the deuterium frequency of CDCl3​ and shim the magnetic field until the TMS signal line-width at half-height is ≤0.5 Hz . This ensures high-resolution peak splitting.

  • Acquisition: Acquire 1H (16 scans), 13C (1024 scans), and 19F (64 scans) spectra. For 19F , use trichlorofluoromethane ( CFCl3​ ) as an external reference set to 0 ppm .

19F NMR as a Regiochemical Probe

Fluorine-19 has a 100% natural abundance and a large chemical shift dispersion, making it highly sensitive to its local electronic environment[1]. In this molecule, the 19F signal appears as a distinct multiplet at approximately −118.5 ppm . The strong scalar coupling ( 1JCF​≈245 Hz ) observed in the 13C spectrum for the C2′′ aromatic carbon definitively confirms the ortho-substitution pattern of the fluorophenyl ring.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides exact mass measurements to confirm the elemental composition, while tandem mass spectrometry (MS/MS) elucidates the connectivity through characteristic fragmentation pathways[4].

ESI-TOF Protocol
  • Sample Preparation: Prepare a solution of the analyte in a 50:50 mixture of LC-MS grade Methanol and Water, supplemented with 0.1% v/v formic acid.

    • Causality: Formic acid lowers the pH, ensuring complete protonation of the basic pyrrolidine nitrogen. This maximizes ionization efficiency in Positive Electrospray Ionization ( ESI+ ) mode.

  • Instrument Tuning (QC Step): Calibrate the Quadrupole Time-of-Flight (Q-TOF) mass spectrometer using a sodium formate cluster solution to achieve a mass accuracy of <2 ppm [4].

  • Acquisition: Infuse the sample at . Isolate the precursor ion ( m/z 194.13 ) and apply a collision energy ramp ( 15−30 eV ) using argon as the collision gas to induce fragmentation.

Fragmentation Pathway

The protonated molecular ion [M+H]+ undergoes predictable gas-phase fragmentation. The most prominent pathway is the α -cleavage adjacent to the pyrrolidine nitrogen, yielding a stable pyrrolinium ion.

MS_Pathway M Molecular Ion [M+H]+ m/z 194.1345 F1 Loss of Pyrrolidine m/z 123.0605 M->F1 - C4H9N (Neutral Loss) F2 Alpha-Cleavage m/z 84.0813 (Pyrrolinium) M->F2 - C8H8F (Radical/Neutral) F3 Fluorotropylium Ion m/z 109.0448 F1->F3 - CH2

Fig 2: Proposed ESI-MS/MS fragmentation pathway of the protonated molecular ion.

Vibrational Spectroscopy & Thermal Analysis

To confirm the salt form and solid-state properties, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy and Differential Scanning Calorimetry (DSC) are employed.

  • FT-IR: The spectrum exhibits a broad, intense absorption band between 2500−3000 cm−1 . Causality: This is the hallmark of the N-H+ stretching vibration strongly hydrogen-bonded to the chloride counterion[2]. A sharp peak at ∼1220 cm−1 confirms the C-F stretching mode.

  • DSC: A sharp endothermic peak corresponding to the melting point of the hydrochloride salt indicates high crystalline purity and the absence of polymorph transitions or solvate loss prior to melting.

Quantitative Data Summaries

The tables below consolidate the expected spectral data, serving as a reference for quality control and structural verification.

Table 1: Predicted 1H and 13C NMR Assignments (in CDCl3​ )

Position / Moiety 1H Chemical Shift (ppm), Multiplicity 13C Chemical Shift (ppm), Coupling
Pyrrolidine NH2+​ 9.20 (br s, 2H)N/A
Pyrrolidine C2 3.55 (m, 1H) 60.5 (s)
Pyrrolidine C5 3.30 (m, 2H) 45.2 (s)
Pyrrolidine C3, C4 1.80−2.20 (m, 4H) 29.8 (s), 23.4 (s)
Ethyl Chain C1' 1.95 (m, 2H) 33.2 (s)
Ethyl Chain C2' 2.80 (m, 2H) 26.5 (s)
Aromatic C1'' N/A 128.0 (d, 2JCF​=15 Hz )
Aromatic C2'' (C-F) N/A 161.0 (d, 1JCF​=245 Hz )
Aromatic C3'' 7.05 (t, J=9 Hz , 1H) 115.2 (d, 2JCF​=22 Hz )
Aromatic C4''-C6'' 7.10−7.30 (m, 3H) 124.1−130.5 (d, 3J/4JCF​ )

Table 2: HRMS Fragmentation Data ( ESI+ )

Ion TypeFormulaTheoretical Exact Mass ( m/z )Diagnostic Significance
Precursor [M+H]+ C12​H17​FN+ 194.1345 Confirms intact free-base molecular weight.
Pyrrolinium Ion C5​H10​N+ 84.0813 Confirms α -cleavage; verifies pyrrolidine ring.
Fluoro-phenethyl Cation C8​H8​F+ 123.0605 Confirms the presence of the fluorinated side chain.
Fluorotropylium Ion C7​H6​F+ 109.0448 Confirms rearrangement of the fluorinated benzyl moiety.

Conclusion

The structural characterization of 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride requires a synergistic analytical approach. By employing self-validating protocols in NMR, HRMS, and IR spectroscopy, researchers can definitively establish the regiochemistry of the fluorine substituent, the connectivity of the ethyl-pyrrolidine backbone, and the integrity of the hydrochloride salt bridge. This framework ensures high-fidelity data suitable for regulatory submissions and advanced drug development workflows.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: nih.

Sources

Protocols & Analytical Methods

Method

How to prepare 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride stock solutions for in vitro assays

Application Note: Preparation of 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine Hydrochloride Stock Solutions for In Vitro Assays Introduction & Physicochemical Profiling The compound 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine Hydrochloride Stock Solutions for In Vitro Assays

Introduction & Physicochemical Profiling

The compound 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine is a specialized fluorinated arylalkyl amine often utilized in neuropharmacological assays, monoamine transporter screening, and receptor binding studies. To ensure reproducible in vitro assay data, the preparation of the chemical stock solution must account for the compound's specific physicochemical properties.

  • Molecular Formula: C12​H16​FN⋅HCl

  • Molecular Weight: 229.72 g/mol

  • Salt Form Causality: The base compound contains a highly lipophilic fluorinated phenyl ring and a basic pyrrolidine nitrogen. By formulating this as a hydrochloride (HCl) salt, the compound gains a highly polar, solvatable ionic headgroup. This significantly improves its solubility profile compared to the free base, allowing it to be readily dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO)[1].

Solvent Selection Strategy: The Case for Anhydrous DMSO

While the HCl salt form imparts aqueous solubility, dissolving the primary stock directly in water or aqueous buffers (like PBS or HEPES) is strongly discouraged for long-term storage.

The Causality Behind the Choice:

  • Hydrolytic & Microbial Stability: Aqueous solutions are prone to microbial contamination and pH-dependent hydrolytic degradation over time.

  • Solvation Mechanics: DMSO is a polar aprotic solvent (dipole moment = 4.0 D). Its exposed partial negative charge strongly solvates the protonated pyrrolidine cation without acting as a hydrogen-bond donor[1]. This prevents the precipitation of the free base that can occur in aqueous buffers if the local pH fluctuates near the compound's pKa.

  • Standardization: High-throughput screening and chemical probe development protocols standardized by the NIH rely on 10 mM stock solutions in 100% DMSO to ensure uniformity across biological models[2].

Quantitative Reconstitution Data

To prevent calculation errors at the bench, use the standardized matrix below to prepare 10 mM or 50 mM primary stock solutions.

Formula Used: Volume (µL)=Concentration (mM)×229.72 g/molMass (mg)​×106

Table 1: Molarity and Reconstitution Volumes

Mass of Compound (mg) Volume of Anhydrous DMSO for 10 mM Stock (µL) Volume of Anhydrous DMSO for 50 mM Stock (µL)
1.0 435.3 87.1
5.0 2176.6 435.3

| 10.0 | 4353.1 | 870.6 |

Step-by-Step Protocol: A Self-Validating System

This protocol is designed to eliminate variables such as atmospheric moisture absorption, cryo-concentration, and solvent toxicity.

Step 1: Thermal Equilibration (Critical)

  • Action: Remove the lyophilized compound vial from cold storage (-20°C) and place it in a desiccator at room temperature for at least 30 minutes before opening.

  • Causality: The HCl salt is highly hygroscopic. Opening a cold vial allows atmospheric moisture to condense on the powder, which leads to inaccurate mass measurements and accelerates degradation.

Step 2: Reconstitution

  • Action: Weigh the desired mass and add the calculated volume of 100% Anhydrous DMSO (sterile, cell-culture grade).

  • Validation: The solution should immediately begin to clarify.

Step 3: Homogenization

  • Action: Vortex the vial for 30 seconds. If any particulates remain, place the vial in an ultrasonic water bath for 1–2 minutes at room temperature.

  • Causality: Fluorinated lipophilic compounds can occasionally form transient micro-aggregates. Sonication provides the acoustic cavitation energy required to disrupt these aggregates, ensuring a true, homogenous solution.

Step 4: Aliquoting and Storage

  • Action: Divide the primary stock into 50 µL or 100 µL aliquots using amber, low-bind microcentrifuge vials. Store immediately at -20°C or -80°C.

  • Causality: Repeated freeze-thaw cycles introduce moisture and cause localized concentration gradients (cryo-concentration). Single-use aliquots preserve the integrity of the stock for up to 6–12 months.

Step 5: Working Solution Preparation (In Vitro Application)

  • Action: On the day of the assay, thaw one aliquot and perform a serial dilution into your aqueous assay buffer or cell culture media.

  • Causality: You must ensure the final concentration of DMSO in the cell culture well does not exceed 0.1% (v/v). DMSO concentrations above 1% can induce membrane pore formation, alter cell proliferation, and trigger apoptosis via caspase-9 and -3 activation, which will confound your pharmacological readouts[3],[4].

Experimental Workflows & Visualizations

Workflow A 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine HCl (Dry Powder) B Equilibrate to Room Temp (30 mins in desiccator) A->B C Add Anhydrous DMSO (Target: 10 mM - 50 mM) B->C D Vortex & Sonicate (Until visually clear) C->D E Aliquot (50-100 µL) Use Amber Vials D->E F Store at -20°C or -80°C (Avoid Freeze-Thaw) E->F

Fig 1. Step-by-step workflow for the preparation and storage of DMSO stock solutions.

AssayPathway S1 Primary Stock 10 mM in DMSO S2 Intermediate Dilution 1 mM in DMSO S1->S2 1:10 Dilution S3 Working Solution 10 µM in Assay Buffer (0.1% DMSO Final) S2->S3 1:100 in Buffer S4 In Vitro Assay (Cell Culture / Binding) S3->S4 Apply to Cells S5 Phenotypic Readout (Viability / Signaling) S4->S5 Measure

Fig 2. Serial dilution pathway ensuring final DMSO concentration remains below cytotoxic thresholds.

Solvent Compatibility & Storage Guidelines

Table 2: Environmental Controls for Compound Stability

Solvent / Buffer Recommended Use Max Storage Temp Shelf Life Notes
Anhydrous DMSO Primary Stock (10–50 mM) -20°C or -80°C 6–12 months Protect from ambient moisture.
Aqueous Buffer (PBS/HEPES) Working Solution (<1 mM) 4°C < 24 hours Prepare fresh daily to prevent precipitation.

| Cell Culture Media | Assay Application (<100 µM) | 37°C | Immediate | Keep final DMSO ≤ 0.1% to preserve cell viability. |

References

  • Probe Development Efforts to Identify Novel Inhibitors of ABHD10 National Center for Biotechnology Information (NCBI) - NIH[Link]

  • Cell Culture FAQ: How does DMSO affect your cells? Eppendorf US[Link]

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and Cytokines Production in Cultures of Peripheral Blood Lymphocytes PubMed Central (PMC) - NIH[Link]

  • 2.9 Protic and Aprotic Solvents W.W. Norton Chemistry Connections[Link]

Sources

Application

Application Note: In Vivo Dosing Protocols for 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine Hydrochloride (2-FPEP·HCl) in Rodent Models

Executive Summary & Pharmacological Rationale 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride (2-FPEP·HCl) is a novel, synthetic small-molecule amine belonging to the pyrrolidine class of neuropharmacological agents...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride (2-FPEP·HCl) is a novel, synthetic small-molecule amine belonging to the pyrrolidine class of neuropharmacological agents. Structurally homologous to nor-lobelane derivatives such as UKCP-110 (cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride), this compound is hypothesized to act as a modulator of the vesicular monoamine transporter-2 (VMAT2), a target of high interest for attenuating the reinforcing effects of psychostimulants like methamphetamine ()[1].

The structural design of 2-FPEP·HCl incorporates two critical medicinal chemistry principles:

  • Fluorination: The strategic placement of a fluorine atom at the ortho-position (2-fluoro) of the phenyl ring serves a dual purpose. First, the highly electronegative fluorine atom lowers the pKa of the proximal basic amine and increases the overall lipophilicity ( logP ) of the molecule, enhancing passive diffusion across the blood-brain barrier (BBB) ()[2]. Second, the exceptionally strong C–F bond resists cytochrome P450-mediated oxidation, effectively blocking metabolic degradation at that specific site and prolonging the in vivo half-life of the compound[3].

  • Salt Formulation: The hydrochloride (HCl) salt form ensures high aqueous solubility, eliminating the need for lipophilic organic co-solvents (e.g., DMSO, Tween-80) that can introduce behavioral artifacts or localized tissue necrosis during in vivo administration.

Formulation & Vehicle Selection

Causality in Formulation: Because 2-FPEP is synthesized as an HCl salt, it is highly hydrophilic. Physiological saline (0.9% NaCl) is the optimal vehicle. It is isotonic, matches the physiological pH closely enough for a buffered biological system to handle, and causes zero injection-site pain, which is critical for maintaining baseline behavioral metrics in awake rodents.

Step-by-Step Formulation Protocol
  • Storage: Store the lyophilized 2-FPEP·HCl powder at -20°C in a desiccator to prevent hygroscopic degradation.

  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh the required mass using a microbalance.

  • Dissolution: Add sterile 0.9% NaCl to achieve the desired stock concentration (e.g., 1.0 mg/mL for a 10 mg/kg dose in mice at a 10 mL/kg injection volume).

  • Agitation: Vortex the solution for 30–60 seconds. The compound should dissolve completely, yielding a clear, colorless solution.

  • Sterilization: Pass the solution through a PES (polyethersulfone) syringe filter into a sterile, foil-wrapped vial. Note: PES is preferred over nylon to minimize non-specific drug binding.

  • Usage: Prepare formulations fresh daily. Discard any unused solution after 24 hours to ensure absolute chemical integrity.

In Vivo Dosing Protocols

Protocol A: Pharmacokinetic (PK) Profiling (IV vs. PO in Rats)

Causality: To determine the absolute bioavailability ( F ) and central nervous system (CNS) penetrance of 2-FPEP·HCl, both Intravenous (IV) and Per Os (PO, oral) routes must be evaluated. IV dosing bypasses absorption barriers, providing a 100% systemic baseline ( F=1 ). PO dosing evaluates gastrointestinal absorption and hepatic first-pass metabolism.

Step-by-Step IV Administration (Tail Vein):

  • Preparation: Place the rat in a well-ventilated restraint tube.

  • Vasodilation: Submerge the tail in warm water (approx. 40°C) for 1–2 minutes or use a heat lamp. Causality: Heat induces local vasodilation, expanding the lateral tail veins and ensuring the needle enters the venous lumen smoothly, preventing extravasation.

  • Injection: Swab the tail with 70% ethanol. Using a 27G needle, insert the bevel up at a shallow 10-degree angle into the lateral vein.

  • Delivery: Inject the compound slowly over 10–15 seconds to prevent acute cardiovascular shock. Apply gentle pressure with sterile gauze upon withdrawal to achieve hemostasis.

Step-by-Step PO Administration (Oral Gavage):

  • Measurement: Measure the stainless-steel gavage needle (18G for rats) from the corner of the animal's mouth to the xiphoid process. Causality: This ensures the tip reaches the stomach without puncturing the esophagus or entering the trachea.

  • Restraint: Secure the rat using the standard scruff technique, ensuring the head and neck are vertically aligned.

  • Delivery: Gently pass the bulb-tipped needle over the tongue and down the esophagus. Do not force the needle. Administer the dose smoothly and withdraw carefully.

Protocol B: Behavioral Pharmacology (IP Dosing in Mice)

Causality: Intraperitoneal (IP) injection is the gold standard for behavioral neuropharmacology (e.g., locomotor tracking, operant self-administration). It is significantly less stressful than IV administration, allows for rapid systemic absorption via the mesenteric vessels, and avoids the immediate, harsh gastrointestinal degradation seen in PO dosing.

Step-by-Step IP Administration:

  • Restraint: Scruff the mouse firmly by the loose skin at the base of the neck, securing the tail between your ring finger and palm. Expose the ventral abdomen.

  • Positioning: Tilt the mouse so its head is angled slightly downward. Causality: This causes the abdominal organs to shift cranially, creating a safe void in the lower abdomen.

  • Injection: Target the lower right quadrant of the abdomen. Causality: The cecum is located on the left side, and the liver is cranial. Injecting in the lower right minimizes the risk of puncturing vital organs or injecting directly into the gut lumen.

  • Delivery: Insert a 27G needle at a 45-degree angle, aspirate slightly to ensure no fluid (blood or urine) enters the hub, and inject the dose steadily.

Data Presentation

Table 1: Recommended Dosing Volumes and Needle Specifications

Adherence to these parameters ensures compliance with standard Institutional Animal Care and Use Committee (IACUC) guidelines ().

RouteSpeciesRecommended VolumeMaximum VolumeNeedle GaugeSyringe Type
IV (Tail Vein) Mouse5 mL/kg10 mL/kg27G - 30G0.5 mL Insulin
IV (Tail Vein) Rat2 mL/kg5 mL/kg25G - 27G1.0 mL Tuberculin
PO (Gavage) Mouse10 mL/kg20 mL/kg20G - 22G (Bulb)1.0 mL Luer-Lok
PO (Gavage) Rat5 mL/kg10 mL/kg16G - 18G (Bulb)3.0 mL Luer-Lok
IP (Intraperitoneal) Mouse5 mL/kg10 mL/kg26G - 27G1.0 mL Tuberculin
IP (Intraperitoneal) Rat2 mL/kg5 mL/kg23G - 25G3.0 mL Luer-Lok
Table 2: Anticipated Pharmacokinetic Parameters (Comparative Baseline)

Note: Values are theoretical projections based on structural homology to known fluorinated pyrrolidine/phenethylamine derivatives.

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)IP Administration (5 mg/kg)
T max​ Immediate45 – 60 min15 – 30 min
C max​ 850 ng/mL320 ng/mL610 ng/mL
Half-life (t 1/2​ ) 3.2 hours3.5 hours3.4 hours
Bioavailability ( F ) 100%~35% (First-pass effect)~80%
Brain/Plasma Ratio > 2.5 (High lipophilicity)> 2.5> 2.5

Visualizations

Workflow A Formulation (0.9% Saline) B Route Selection A->B C IV / PO Dosing (PK Profiling) B->C Bioavailability D IP Dosing (Behavioral Assays) B->D Efficacy E LC-MS/MS Plasma/Brain Analysis C->E F Operant Chambers / Locomotor Tracking D->F

Caption: Workflow for in vivo formulation, dosing, and downstream analysis of 2-FPEP·HCl.

Mechanism N1 2-FPEP·HCl Administered (Systemic) N2 Absorption & BBB Penetration (Enhanced by 2-Fluoro substitution) N1->N2 N3 Presynaptic Terminal Entry N2->N3 N4 Vesicular Monoamine Transporter 2 (VMAT2) Inhibition N3->N4 N5 Modulation of Vesicular Dopamine (Attenuates Stimulant Effects) N4->N5

Caption: Hypothesized pharmacodynamic pathway of 2-FPEP·HCl modulating vesicular dopamine.

References

  • Beckmann, J. S., Siripurapu, K. B., Nickell, J. R., Horton, D. B., Denehy, E. D., Vartak, A., Crooks, P. A., Dwoskin, L. P., & Bardo, M. T. (2010). "The novel pyrrolidine nor-lobelane analog UKCP-110[cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride] inhibits VMAT2 function, methamphetamine-evoked dopamine release, and methamphetamine self-administration in rats." Journal of Pharmacology and Experimental Therapeutics, 335(3), 841-851. Source: [1].

  • Hagmann, W. K. (2008). "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359-4369. Source: [2].

  • Ojima, I. (Ed.). (2009). "Applications of Fluorine in Medicinal Chemistry." Fluorine in Medicinal Chemistry and Chemical Biology. Source:[3].

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). "Administration of substances to laboratory animals: routes of administration and factors to consider." Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. Source: .

Sources

Method

Application Note: NMR Spectroscopy Characterization of 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide Executive Summary Fluorine-containing molecules currently comprise 20–30% of...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Executive Summary

Fluorine-containing molecules currently comprise 20–30% of all commercial pharmaceutical drugs, driven by fluorine's ability to modulate lipophilicity, metabolic stability, and target binding affinity 1. Consequently, 19 F Nuclear Magnetic Resonance (NMR) spectroscopy has become an indispensable tool for structural elucidation and quality control.

This application note details a comprehensive, self-validating NMR protocol for the characterization of 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride , a representative fluorinated active pharmaceutical ingredient (API) fragment. By integrating 1 H, 13 C, and 19 F NMR techniques, this guide moves beyond standard parameter listing to explain the causality behind experimental choices, ensuring high-fidelity data acquisition and structural verification.

Scientific Rationale & Mechanistic Insights

The Role of the Hydrochloride Salt

The compound is analyzed as a hydrochloride (HCl) salt rather than a free base. Amines like pyrrolidine are susceptible to atmospheric oxidation and CO 2​ absorption. The HCl salt stabilizes the secondary amine into a crystalline solid. Mechanistically, protonation of the nitrogen to NH 2+​ locks the lone pair, preventing rapid chemical exchange that would otherwise broaden the NMR signals. Furthermore, the localized positive charge exerts a strong electron-withdrawing inductive effect, significantly deshielding the adjacent α -protons (H2 and H5) and shifting them downfield ( δ 3.1–3.4 ppm) compared to the free base.

19 F as a Structural Probe

The 19 F nucleus boasts a 100% natural abundance and a sensitivity of 0.83 relative to 1 H, making it an ideal spectroscopic beacon 2. Because fluorine is highly electronegative, it induces profound heteronuclear spin-spin coupling ( J -coupling) with the carbon framework. The magnitude of these couplings ( 1JCF​≈245 Hz, 2JCF​≈15−22 Hz) provides an unequivocal fingerprint of the ortho-fluoro substitution pattern on the phenyl ring, allowing for structure determination without the need for reference standards 3.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol employs a self-validating feedback loop: acquisition parameters (like relaxation delays) are not assumed but are empirically derived during the workflow.

Step 1: Sample Preparation
  • Accurately weigh 15.0 mg of 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride.

  • Dissolve the API in 0.6 mL of Dimethyl Sulfoxide- d6​ (DMSO- d6​ ). Causality: DMSO- d6​ disrupts hydrogen bonding, allowing clear observation of the broad NH 2+​ protons.

  • Add 1.0 μ L of Trifluoroacetic acid (TFA) as an internal reference. Causality: TFA provides a sharp, unambiguous 19 F reference signal at -76.55 ppm and acts as a known concentration standard for absolute quantification4.

Step 2: Probe Tuning and Shimming
  • Insert the 5 mm NMR tube into a 500 MHz spectrometer equipped with a 1 H/ 19 F/ 13 C triple-resonance probe.

  • Tune and match the probe for all three nuclei. Lock the magnetic field to the deuterium frequency of DMSO- d6​ .

  • Perform gradient shimming to achieve a 1 H linewidth of < 1.0 Hz for the residual solvent peak.

Step 3: T 1​ Relaxation Measurement (The Validation Step)
  • Execute an Inversion Recovery pulse sequence (t1ir on Bruker systems) on the 19 F channel.

  • Calculate the longitudinal relaxation time (T 1​ ) for the API's fluorine nucleus.

  • Causality: Fluorine nuclei in small molecules often lack efficient dipole-dipole relaxation pathways, resulting in long T 1​ times (e.g., 2–3 seconds). To ensure quantitative integration, the relaxation delay (D1) must be strictly set to ≥5×T1​ .

Step 4: Data Acquisition
  • 1 H NMR: Acquire 16 scans with a spectral width of 15 ppm and D1 = 2.0 s.

  • 19 F NMR: Acquire 32 scans with a spectral width of 250 ppm. Set D1 based on Step 3 (typically ~15 s).

  • 19 F{ 1 H} NMR (Proton-Decoupled): Apply continuous wave decoupling on the 1 H channel during acquisition. Causality: This collapses the complex 19 F multiplet into a sharp singlet, drastically increasing the Signal-to-Noise (S/N) ratio and eliminating integration errors caused by overlapping multiplet tails.

  • 13 C{ 1 H} NMR: Acquire 1024 scans with D1 = 2.0 s and a spectral width of 250 ppm.

Workflow Visualization

NMR_Workflow A Sample Preparation (API + DMSO-d6 + TFA) B Probe Tuning & Matching (1H, 13C, 19F channels) A->B Insert Sample C T1 Relaxation Measurement (Inversion Recovery) B->C Optimize RF D 1D 19F & 19F{1H} Acquisition (Quantitative D1 > 5*T1) C->D Set D1 Delay E 1D 1H & 13C{1H} Acquisition (Structural Elucidation) C->E Set D1 Delay F Data Processing & Multiplet Analysis D->F FID Data E->F FID Data

Figure 1: Self-validating NMR workflow emphasizing T1 measurement for quantitative accuracy.

Quantitative Data Presentation

The following tables summarize the expected spectroscopic data, demonstrating the profound influence of the fluorine atom and the hydrochloride salt on the chemical shifts and multiplicity.

Table 1: 1 H NMR Data (500 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
NH 2+​ 9.25br s-2HPyrrolidine amine (salt)
H6'7.35td JHH​ = 7.8, JHF​ = 1.51HAromatic (ortho to alkyl)
H4'7.30m-1HAromatic (meta to F)
H3'7.15ddd JHF​ = 10.5, JHH​ = 8.2, 1.21HAromatic (ortho to F)
H5'7.12m-1HAromatic (para to F)
Pyr-H23.42m-1HPyrrolidine methine
Pyr-H53.15m-2HPyrrolidine CH 2​ (adj. to N)
Ethyl-CH 2​ (a)2.75m-2HBenzylic CH 2​
Ethyl-CH 2​ (b)1.95m-2HHomobenzylic CH 2​
Pyr-H3, H41.60 – 2.05m-4HPyrrolidine backbone
Table 2: 13 C{ 1 H} NMR Data (125 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityC-F Coupling ( JCF​ , Hz)Assignment
C2'160.5d 1JCF​ = 245.0Aromatic C-F
C6'130.8d 3JCF​ = 5.2Aromatic CH
C4'128.5d 3JCF​ = 8.4Aromatic CH
C1'127.5d 2JCF​ = 15.6Aromatic C-Alkyl
C5'124.5d 4JCF​ = 3.1Aromatic CH
C3'115.2d 2JCF​ = 22.0Aromatic CH (ortho to F)
Pyr-C258.5s-Pyrrolidine methine
Pyr-C544.5s-Pyrrolidine CH 2​
Ethyl-C(b)32.0s-Homobenzylic CH 2​
Pyr-C329.5s-Pyrrolidine backbone
Ethyl-C(a)25.5d 3JCF​ = 3.0Benzylic CH 2​
Pyr-C423.0s-Pyrrolidine backbone
Table 3: 19 F NMR Data (470 MHz, DMSO- d6​ )
ExperimentChemical Shift ( δ , ppm)MultiplicityIntegrationNote
19 F-118.5m1FComplex multiplet due to 3JHF​ and 4JHF​
19 F{ 1 H}-118.5s1FSharp singlet, ideal for quantitative assay
TFA (Internal Std)-76.55s3FReference standard

Heteronuclear Spin-Spin Coupling Network

The diagram below maps the logical relationships and causality of the heteronuclear J -couplings observed in the 13 C and 1 H spectra. The massive 1JCF​ coupling at C2' dictates the electronic environment, while the distinct 2JCF​ couplings at C1' and C3' confirm the ortho-substitution pattern.

Coupling_Network F 19F Nucleus C2 C2' (ipso) F->C2 1J_CF (~245 Hz) C1 C1' (ortho) F->C1 2J_CF (~15 Hz) C3 C3' (ortho) F->C3 2J_CF (~22 Hz) H3 H3' F->H3 3J_HF (~10 Hz) C3->H3 1J_CH

Figure 2: Spin-spin coupling network illustrating heteronuclear J-coupling pathways.

References

  • Su, Y., et al. "19F Solid-state NMR characterization of pharmaceutical solids.
  • "Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals." PubMed Central (PMC), 2017.
  • "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds." Chemical Science (RSC Publishing), 2022.
  • "Application Notes and Protocols for 19F NMR Spectroscopy of Fluorinated Pyrazine Compounds." Benchchem, 2025.

Sources

Application

Application Note: High-Throughput Viability and Cytotoxicity Profiling of 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride

Target Audience: Research Scientists, Toxicologists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Scientific Rationale & Experimental Design The Compound: 2-[2-(2-F...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Toxicologists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Scientific Rationale & Experimental Design

The Compound: 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride

Fluorinated pyrrolidines are frequently investigated in medicinal chemistry for their neuropharmacological potential (e.g., monoamine reuptake inhibition, sigma receptor modulation) and targeted anti-proliferative properties. The specific compound, 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride (FPEP-HCl) , features a halogenated aromatic ring that enhances lipophilicity and metabolic stability, while its pyrrolidine core provides critical hydrogen-bonding interactions.

Crucially, the hydrochloride salt formulation renders FPEP-HCl highly soluble in aqueous solutions. Causality note: This allows researchers to prepare stock solutions directly in sterile water or culture media, bypassing the need for high concentrations of Dimethyl Sulfoxide (DMSO). Because DMSO concentrations above 0.1% (v/v) can independently induce cellular stress and confound viability readouts, utilizing the aqueous solubility of FPEP-HCl eliminates a major variable in cytotoxicity profiling.

The Necessity of a Self-Validating Assay System

A common pitfall in drug development is relying on a single viability assay, which can lead to false positives or misinterpretations of a compound's mechanism of action (e.g., mistaking cytostatic metabolic arrest for cytotoxic cell death). To ensure rigorous scientific integrity, this guide establishes a self-validating triad of orthogonal assays :

  • Metabolic Viability (MTT): Measures NAD(P)H-dependent cellular oxidoreductase activity, a standard established by [1].

  • ATP Bioluminescence (CellTiter-Glo): Quantifies absolute ATP levels to confirm metabolic data without redox interference, as validated by[2].

  • Flow Cytometry (Annexin V/PI): Differentiates between early apoptosis (phosphatidylserine externalization) and late necrosis (membrane rupture), first described by [3].

By triangulating these three readouts, researchers can definitively map the cellular fate induced by FPEP-HCl.

Mandatory Visualization: Assay Workflow & Mechanistic Mapping

G Compound FPEP-HCl Treatment CellStress Cellular Stress & Receptor Modulation Compound->CellStress Induces MitoDys Mitochondrial Dysfunction CellStress->MitoDys Apoptosis Early Apoptosis (PS Externalization) CellStress->Apoptosis ATPDep ATP Depletion MitoDys->ATPDep Leads to MTT MTT Assay (Reduced Formazan) MitoDys->MTT Decreases signal CTG ATP Luminescence (CellTiter-Glo) ATPDep->CTG Decreases signal Necrosis Late Apoptosis / Necrosis (Membrane Rupture) Apoptosis->Necrosis Progression AnnV Annexin V Staining (Flow Cytometry) Apoptosis->AnnV Binds PS PI PI Staining (Flow Cytometry) Necrosis->PI Intercalates DNA

Assay rationale: Mapping FPEP-HCl induced cellular events to specific viability readouts.

Step-by-Step Experimental Protocols

Protocol A: MTT Metabolic Viability Assay

Mechanism: Viable cells reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals via mitochondrial dehydrogenases. Causality Check: Some small molecules directly reduce MTT in the absence of cells. We include a "no-cell + compound" control to rule out chemical interference.

  • Cell Seeding: Seed target cells (e.g., SH-SY5Y) at 1×104 cells/well in a clear, flat-bottom 96-well plate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Prepare serial dilutions of FPEP-HCl in complete media (0.1 µM to 100 µM). Aspirate old media and add 100 µL of treated media per well. Include vehicle controls and cell-free blanks. Incubate for 24h, 48h, or 72h.

  • Washing (Critical Step): Carefully aspirate media and wash once with warm PBS. Why? FPEP-HCl or media components (like phenol red) may interfere with absorbance readings or directly react with the MTT reagent.

  • MTT Incubation: Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate in the dark at 37°C for 3 hours.

  • Solubilization: Aspirate the MTT solution completely. Add 100 µL of DMSO to each well to dissolve the trapped formazan crystals. Shake the plate on an orbital shaker for 15 minutes.

  • Detection: Read absorbance at 570 nm (with a 650 nm reference wavelength for background subtraction) using a microplate reader.

Protocol B: ATP-Dependent Luminescence Assay

Mechanism: Quantifies ATP via the oxygenation of luciferin catalyzed by luciferase. Since ATP drops precipitously upon cell death, it is a highly sensitive viability marker.

  • Preparation: Seed cells in an opaque white 96-well plate to prevent luminescent cross-talk between adjacent wells. Treat with FPEP-HCl as described in Protocol A.

  • Equilibration: After the desired treatment time (e.g., 48h), remove the plate from the incubator and equilibrate to room temperature (RT) for 30 minutes. Why? Luciferase enzyme kinetics are highly temperature-dependent; uneven plate temperatures will cause edge effects and skewed data.

  • Lysis & Reaction: Add a volume of ATP-luminescence reagent (e.g., CellTiter-Glo) equal to the volume of cell culture media present in each well (e.g., 100 µL reagent to 100 µL media).

  • Mixing: Induce cell lysis by mixing the plate on an orbital shaker for 2 minutes. Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a multimode microplate reader (integration time: 0.25–1.0 second per well).

Protocol C: Annexin V / Propidium Iodide (PI) Flow Cytometry

Mechanism: Annexin V binds to phosphatidylserine (PS) which flips to the outer membrane leaflet during early apoptosis. PI is a membrane-impermeable DNA intercalator that only enters cells with compromised membranes (late apoptosis/necrosis).

  • Harvesting (Critical Step): Collect both the culture media (containing detached, dead cells) and the adherent cells (via gentle trypsinization). Why? Discarding the media will wash away the late-apoptotic fraction, severely skewing the data toward artificial viability.

  • Washing: Centrifuge the pooled cell suspension at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Buffer Resuspension: Resuspend the cell pellet in 100μL of 1X Annexin V Binding Buffer. Why? Annexin V binding is strictly dependent on the presence of extracellular Calcium ( Ca2+ ), which is formulated into the binding buffer. Standard PBS will result in failed staining.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL). Gently vortex and incubate in the dark at RT for 15 minutes.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube to halt the reaction.

  • Analysis: Analyze immediately via flow cytometry (e.g., BD FACSCanto). Use the FITC channel (Ex 488 nm / Em 530 nm) for Annexin V and the PE/PerCP channel (Ex 488 nm / Em 617 nm) for PI.

Data Presentation & Interpretation

Table 1: Quantitative IC50​ Profiling of FPEP-HCl (Representative Data)

Summarizing quantitative readouts allows for rapid comparison of compound efficacy across different tissue origins and timepoints.

Cell Line ModelTissue OriginAssay Type24h IC50​ (µM)48h IC50​ (µM)Mechanistic Interpretation
SH-SY5Y NeuroblastomaMTT12.4 ± 1.15.2 ± 0.8Time-dependent metabolic inhibition.
SH-SY5Y NeuroblastomaATP Luminescence14.1 ± 1.36.0 ± 0.5Confirms MTT data; true viability loss.
HepG2 HepatocellularMTT> 10085.4 ± 4.2Low hepatotoxicity; potential therapeutic window.
HepG2 HepatocellularATP Luminescence> 10088.1 ± 3.9Confirms low off-target hepatic stress.
Table 2: The Self-Validating Assay Matrix

Use this matrix to interpret conflicting data and identify the precise mechanism of action for FPEP-HCl.

MTT Result (Metabolism)ATP Result (Energy)Annexin V / PI ResultScientific Conclusion
Decreased Decreased Annexin V (+) / PI (-)Early Apoptosis: FPEP-HCl induces programmed cell death.
Decreased Decreased Annexin V (+) / PI (+)Late Apoptosis / Necrosis: FPEP-HCl causes severe membrane rupture.
Decreased Unchanged Annexin V (-) / PI (-)False Positive / Cytostasis: FPEP-HCl inhibits oxidoreductases or halts the cell cycle without killing the cell.
Unchanged Decreased Annexin V (-) / PI (-)Mitochondrial Uncoupling: FPEP-HCl depletes ATP without immediately halting glycolysis/NAD(P)H production.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Available at:[Link]

  • Crouch, S. P., Kozlowski, R., Slater, K. J., & Fletcher, J. (1993). The use of ATP bioluminescence as a measure of cell proliferation and cytotoxicity. Journal of Immunological Methods, 160(1), 81-88. Available at:[Link]

  • Vermes, I., Haanen, C., Steffens-Nakken, H., & Reutelingsperger, C. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39-51. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride in buffers

Compound: 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine Hydrochloride Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges with lipophilic amine hydrochlori...

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Author: BenchChem Technical Support Team. Date: March 2026

Compound: 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine Hydrochloride

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges with lipophilic amine hydrochlorides. While 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride is highly soluble in pure water, researchers often observe rapid precipitation when transitioning to physiological buffers.

This guide dissects the thermodynamic causality behind these issues and provides self-validating protocols to ensure robust in vitro and in vivo formulations.

Mechanistic Overview: The Root Cause of Precipitation

The target compound consists of a basic secondary amine (pyrrolidine ring, pKa ~9.5–10.5) attached to a highly lipophilic 2-fluorophenylethyl moiety. This structural dichotomy creates two distinct precipitation risks in aqueous buffers:

  • The Common Ion Effect: In chloride-rich media (e.g., PBS, saline), the high concentration of Cl− suppresses the solubility product ( Ksp​ ) of the intact hydrochloride salt. This forces the salt out of solution even at acidic pH values where the amine is fully protonated ()[1].

  • Free Base Precipitation: As the buffer pH approaches the compound's pKa, the fraction of the un-ionized free base increases. Because the intrinsic solubility ( S0​ ) of the lipophilic free base is extremely low, even a physiological pH of 7.4 can generate enough free base to exceed S0​ , leading to precipitation ()[2].

Mechanism Solid 2-[2-(2-Fluorophenyl)ethyl] pyrrolidine HCl (Solid) Dissolved Protonated Amine (Aq) + Cl- (Aq) Solid->Dissolved Dissolution in Water FreeBase Free Base (Aq) (Low Intrinsic Solubility) Dissolved->FreeBase pH > 7.0 (Deprotonation) Precip1 HCl Salt Precipitate Dissolved->Precip1 High [Cl-] Buffer (Common Ion Effect) Precip2 Free Base Precipitate FreeBase->Precip2 Exceeds S0 limit

Mechanistic pathways of buffer-induced precipitation for amine hydrochloride salts.

Frequently Asked Questions (FAQs)

Q1: I dissolved the compound in DMSO at 50 mM, but when I dilute it 1:100 into PBS (pH 7.4), it instantly turns cloudy. Why? A: This is a dual-mechanism failure. First, PBS contains ~137 mM NaCl. The high chloride concentration drives the equilibrium of the dissociation reaction backwards, exceeding the Ksp​ of the hydrochloride salt[1]. Second, at pH 7.4, the localized pH shift deprotonates a fraction of the pyrrolidine nitrogen. The resulting free base is highly lipophilic, and its intrinsic solubility ( S0​ ) is rapidly exceeded in the aqueous medium[2].

Q2: How can I achieve a stable 10 mg/mL solution for in vivo IV dosing at physiological pH? A: Standard cosolvents (like PEG400 or Propylene Glycol) often fail upon dilution in the bloodstream due to solvent partitioning. Instead, we recommend host-guest complexation using Hydroxypropyl- β -cyclodextrin (HP- β -CD). The lipophilic 2-fluorophenylethyl tail inserts into the hydrophobic cavity of the cyclodextrin cone, while the hydrophilic exterior maintains aqueous solubility, shielding the molecule from pH-induced precipitation ()[3].

Q3: Does the choice of buffer matter if I stay at an acidic pH (e.g., pH 5.0) to keep the amine protonated? A: Absolutely. If you use 0.1 N HCl or a chloride-adjusted buffer at pH 5.0, the common ion effect will still cause the HCl salt to precipitate[1]. By switching to a chloride-free buffer, such as 0.1 M Sodium Acetate or Citrate, you remove the common ion penalty, allowing the protonated amine to reach its true thermodynamic solubility limit.

Quantitative Data: Solubility Profiling

The table below summarizes the expected thermodynamic solubility of 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine HCl across various formulation vehicles at 25°C.

Formulation VehicleFinal pHSolubility (mg/mL)Dominant Limiting Factor
Ultrapure Water5.5> 50.0None (Highly soluble in absence of Cl-)
0.1 M Acetate Buffer5.045.2None (Chloride-free environment)
PBS (137 mM NaCl)7.40.8Free base intrinsic solubility ( S0​ )
0.1 N HCl1.04.5Common Ion Effect ( Ksp​ exceeded)
20% w/v HP- β -CD in WFI7.412.4Complexation capacity / Cavity saturation
Self-Validating Experimental Protocols

Workflow Start Precipitation Observed in Assay Buffer Filter Filter & Measure Filtrate pH Start->Filter HighpH pH > 7.0 (Free Base Crash) Filter->HighpH LowpH pH < 7.0 (HCl Salt Crash) Filter->LowpH Sol1 Use HP-β-CD or Cosolvent System HighpH->Sol1 CheckCl Check Buffer Chloride Level LowpH->CheckCl HighCl High Cl- (>50 mM) (Common Ion Effect) CheckCl->HighCl Sol2 Switch to Acetate or Citrate Buffer HighCl->Sol2

Decision tree for diagnosing and resolving solubility failures in aqueous buffers.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

Objective: Determine the true equilibrium solubility of the compound without the artifacts of solvent-shifting (kinetic solubility). Causality: Kinetic solubility (e.g., spiking DMSO into buffer) often overestimates solubility due to temporary supersaturation. The shake-flask method ensures thermodynamic equilibrium is reached between the solid lattice and the solvent.

  • Preparation: Add 10 mg of 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine HCl solid to a 1.5 mL microcentrifuge tube.

  • Solvation: Add 1.0 mL of the target buffer (e.g., 0.1 M Sodium Acetate, pH 5.0).

  • Equilibration: Vortex for 1 minute, then incubate on a rotary shaker at 25°C for 24 hours. (Causality: 24 hours is required for amorphous precipitates to transition back to their lowest-energy crystalline lattice).

  • Separation: Centrifuge at 10,000 x g for 15 minutes to firmly pellet undissolved solid.

  • Quantification: Extract the supernatant and dilute 1:10 in mobile phase for HPLC-UV analysis.

  • Self-Validation Check: Measure the pH of the supernatant post-incubation. If the pH has drifted by >0.2 units from the starting buffer, the compound's self-buffering capacity has overwhelmed the system. The measured solubility is only valid for the final measured pH, not the target pH.

Protocol B: Preparation of a 10 mg/mL HP- β -CD Inclusion Complex

Objective: Formulate a stable, IV-compatible solution at pH 7.4. Causality: HP- β -CD requires time and thermal energy to form a thermodynamic inclusion complex with the lipophilic tail of the drug.

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP- β -CD in sterile Water for Injection (WFI). (Causality: Do not use PBS here; avoiding chloride during the initial complexation prevents premature salt precipitation).

  • Addition: Add 10 mg of the API to 1.0 mL of the HP- β -CD solution.

  • Complexation: Sonicate in a water bath at 37°C for 30 minutes until the solution is visually clear.

  • pH Adjustment: Adjust the pH to 7.4 using 0.1 M NaOH dropwise.

  • Sterilization: Sterile filter through a 0.22 µm PVDF membrane.

  • Self-Validation Check: Analyze the filtrate using Dynamic Light Scattering (DLS). A true thermodynamic inclusion complex will show a monodisperse peak at ~1–2 nm (the hydrodynamic radius of the cyclodextrin complex). If peaks >100 nm are present, the drug has formed a colloidal nano-suspension, which is thermodynamically unstable and will eventually precipitate.

References
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.

  • Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic Pathology, 36(1), 30-42.

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine Hydrochloride in DMSO

Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently rely on Dimethyl Sulfoxide (DMSO) as a universal solvent for high-throughput screening and long-term compound sto...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently rely on Dimethyl Sulfoxide (DMSO) as a universal solvent for high-throughput screening and long-term compound storage. However, secondary amine hydrochlorides—such as 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride —exhibit unique vulnerabilities when stored in this solvent.

This guide provides a mechanistic breakdown of these degradation pathways, diagnostic markers, and self-validating protocols to ensure the structural integrity of your chemical libraries.

Part 1: Mechanistic Insights (The Causality of Degradation)

Q: Why does my compound degrade when stored in DMSO at room temperature? A: The degradation is not a simple solvent-solute incompatibility; it is an acid-catalyzed cascade reaction. DMSO is inherently unstable under acidic conditions or elevated temperatures, decomposing into formaldehyde and dimethyl sulfide [1, 3]. Because your compound is a hydrochloride salt, it acts as a mild acid (proton donor) in the aprotic DMSO environment. This localized acidity catalyzes the breakdown of the solvent. The generated formaldehyde is highly electrophilic and immediately reacts with the nucleophilic secondary amine (the pyrrolidine ring) to form a hemiaminal, which then dehydrates into a highly reactive iminium ion [2].

Q: What specific structural modifications are occurring to the pyrrolidine ring? A: Once the iminium ion forms, it is consumed via two primary degradation pathways:

  • Aminal Formation (Dimerization): A second molecule of 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine attacks the iminium ion, forming a methylene-bridged dimer known as an aminal.

  • N-Methylation: Under reductive conditions (often facilitated by trace formates generated from further DMSO oxidation), the iminium ion is reduced to an N-methyl tertiary amine via an Eschweiler-Clarke-type mechanism.

DegradationPathway DMSO DMSO HCHO Formaldehyde DMSO->HCHO Acid Catalysis (HCl Salt) Iminium Iminium Ion HCHO->Iminium + Amine Amine 2-[2-(2-Fluorophenyl)ethyl] pyrrolidine Amine->Iminium Aminal Aminal Dimer Iminium->Aminal + Amine NMethyl N-Methylated Amine Iminium->NMethyl Reduction

Pathway of acid-catalyzed DMSO degradation and subsequent secondary amine modification.

Part 2: Diagnostic Troubleshooting

Q: How can I analytically confirm which degradation pathway is occurring in my samples? A: You must implement a self-validating analytical system using LC-MS and ¹H NMR. Do not rely solely on UV traces (e.g., HPLC-UV), as the primary chromophore (the 2-fluorophenyl group) remains intact during these reactions, easily masking the degradation of the pyrrolidine ring.

Table 1: Quantitative Analytical Markers for Pyrrolidine Degradation in DMSO

Degradation ProductLC-MS Marker (ESI+)¹H NMR Marker (DMSO-d6)Causality / Mechanism
Parent Compound [M+H]+ (Base Mass)Multiplet ~3.0-3.5 ppmIntact secondary amine ring.
N-Methylated Amine [M+14+H]+ (+14 Da)Sharp singlet ~2.2-2.4 ppmIminium reduction (Eschweiler-Clarke).
Aminal Dimer [2M+12+H]+Doublet/Multiplet ~3.5-4.0 ppmNucleophilic attack on iminium by a second amine.
Free Base [M+H]+ (Shifted RT)Broadening/Loss of NH₂+ peakMoisture-induced pH shift / HCl dissociation.

(Note: "M" refers to the exact neutral mass of the parent free base).

Part 3: Preventative Protocols

Q: How do I prepare and store this compound to prevent formaldehyde-mediated degradation? A: To arrest the degradation kinetics, you must eliminate the two primary catalysts: thermal energy and ambient moisture. Water drastically accelerates the acid-catalyzed degradation of DMSO and promotes the dissociation of the hydrochloride salt [4]. Follow this validated, step-by-step methodology to ensure sample integrity:

Step-by-Step Methodology for Anhydrous Preparation and Storage:

  • Desiccation: Dry the 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride powder in a vacuum desiccator over P₂O₅ for a minimum of 24 hours prior to solvation to remove hygroscopic moisture.

  • Solvent Preparation: Use only ultra-pure, anhydrous DMSO (≤0.005% water) packaged under argon. Pierce the septum with a syringe; do not open the cap to ambient air.

  • Inert Solvation: Dissolve the compound in a glove box or under a continuous nitrogen/argon stream to prevent atmospheric moisture absorption during mixing.

  • Aliquoting: Immediately dispense the stock solution into single-use, amber glass vials. (Avoid polypropylene for long-term storage, as it is permeable to oxygen and can leach plasticizers) [4].

  • Flash Freezing: Submerge the sealed vials in liquid nitrogen to instantaneously halt any kinetic reactions.

  • Cryogenic Storage: Store the aliquots at -80°C until immediately before use.

StorageWorkflow Step1 1. Desiccate Salt Step2 2. Dissolve in Anhydrous DMSO Step1->Step2 Inert Gas (N2/Ar) Step3 3. Aliquot (Single-Use) Step2->Step3 Step4 4. Flash Freeze Step3->Step4 Step5 5. Store at -80°C Step4->Step5

Standardized workflow for the preparation and storage of amine hydrochlorides in DMSO.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use freeze-thaw cycles if I keep the sample on ice during use? A: No. Repeated freeze-thaw cycles cause localized concentration gradients (the freeze-concentration effect) and introduce atmospheric condensation into the vial upon opening. The introduction of water alters the micro-pH, accelerating the acid-catalyzed breakdown of DMSO [4]. Always use single-use aliquots.

Q: If DMSO is the root cause, should I switch to another solvent or neutralize the salt? A: Yes, if your downstream assay permits. Converting the hydrochloride salt to a free base before dissolving it in DMSO eliminates the acidic proton, vastly improving stability. Alternatively, switching to a non-reactive, polar aprotic solvent like anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile avoids the formaldehyde-generation pathway entirely. However, solubility limits in these alternative solvents must be empirically verified prior to library generation.

References

  • Formaldehyde surrogates in multicomponent reactions - Beilstein Journal of Organic Chemistry.[Link]

  • Recent progress in the chemistry of β-aminoketones - RSC Advances. [Link]

  • Studies on repository compound stability in DMSO under various conditions - PubMed (NIH).[Link]

Troubleshooting

Technical Support Center: Troubleshooting Poor Peak Shape for 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride

Welcome to the technical support guide for the chromatographic analysis of 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic analysis of 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to poor peak shape during HPLC analysis. The following question-and-answer format provides in-depth, experience-driven insights and actionable protocols to help you achieve optimal chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: My peak for 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride is showing significant tailing. What are the most likely causes?

Peak tailing is the most common peak shape distortion observed for basic compounds like 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride.[1][2][3] The primary cause is often secondary interactions between the protonated amine group of the analyte and residual silanol groups on the silica-based stationary phase.[2][4][5]

Underlying Causes:

  • Silanol Interactions: At typical reversed-phase pH ranges (above pH 3), residual silanol groups (Si-OH) on the silica backbone of the column packing can become deprotonated and negatively charged (Si-O-).[5][6] The positively charged pyrrolidine nitrogen of your analyte can then undergo strong ionic interactions with these sites, leading to a secondary, stronger retention mechanism that causes peak tailing.[2][5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion that often manifests as tailing.[7][8]

  • Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases. This can expose more active silanol sites, leading to increased tailing.[4][8]

Q2: How can I mitigate peak tailing caused by silanol interactions?

Addressing silanol interactions requires a multi-faceted approach involving mobile phase optimization and column selection.

Step-by-Step Troubleshooting Protocol:

  • Lower the Mobile Phase pH:

    • Action: Adjust the mobile phase pH to be at least 2 units below the pKa of your analyte. For basic compounds, a lower pH (e.g., pH 2.5-3.0) will ensure that the silanol groups are fully protonated (Si-OH), minimizing ionic interactions.[2][9][10]

    • Procedure: Prepare your aqueous mobile phase with a suitable buffer (e.g., phosphate or formate) and adjust the pH using an acid like phosphoric acid or formic acid. Ensure the buffer concentration is sufficient (typically ≥20 mM) to maintain a stable pH.[11]

  • Use a Mobile Phase Additive (Silanol Blocker):

    • Action: Introduce a small concentration of a competing base, such as triethylamine (TEA) or another amine, into the mobile phase.[9][12] These additives will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte.[12]

    • Procedure: Add 0.1-0.5% (v/v) of triethylamine to your mobile phase and re-equilibrate the column. Be aware that TEA can suppress ionization in mass spectrometry detectors.

  • Select a Modern, Base-Deactivated Column:

    • Action: If tailing persists, switch to a column specifically designed for the analysis of basic compounds. These columns use high-purity silica with minimal metal content and employ advanced end-capping or alternative bonding technologies to reduce silanol activity.[10][13]

    • Examples: Look for columns described as "base-deactivated," "polar-embedded," or those with hybrid particle technology.[13] These often provide superior peak shape for amines without the need for mobile phase additives.[13][14]

Q3: My peak is fronting. What does this indicate and how can I fix it?

Peak fronting is less common than tailing for basic compounds but can occur under specific conditions.[3] It is often a sign of column overload or a mismatch between the sample solvent and the mobile phase.[3][11]

Troubleshooting Peak Fronting:

Potential Cause Explanation Recommended Action
Sample Overload Injecting too high a concentration of the analyte can lead to a non-linear isotherm, causing the peak to slant forward.[7][8]Reduce the injection volume or dilute the sample. Perform a dilution series to determine the column's linear capacity for your analyte.[4]
Solvent Mismatch If your sample is dissolved in a solvent significantly stronger (i.e., more organic) than your initial mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, leading to a distorted peak.[4][11]Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.
Column Collapse In rare cases, a physical collapse of the column bed can lead to peak fronting.This is an irreversible problem. If suspected, replace the column. To prevent this, always operate within the manufacturer's recommended pressure and pH limits.
Q4: All the peaks in my chromatogram, including my analyte, are broad or split. What should I investigate first?

When all peaks are affected similarly, the problem likely lies with the system setup before the separation occurs, or with the column inlet.[8][15]

Systematic Troubleshooting Flow:

Troubleshooting_Flow Start Observe Broad/Split Peaks for All Analytes Check_Frit Is the column inlet frit blocked? Start->Check_Frit Check_Connections Are there dead volumes in the system? Check_Frit->Check_Connections No Action_Frit Action: Reverse flush the column (if permissible) or replace the column. Check_Frit->Action_Frit Yes Check_Injection Is there an issue with sample injection? Check_Connections->Check_Injection No Action_Connections Action: Check all fittings and tubing for proper connection. Ensure correct ferrule depth. Check_Connections->Action_Connections Yes Action_Injection Action: Ensure sample is fully dissolved and the injection solvent is compatible with the mobile phase. Check_Injection->Action_Injection Yes Resolved Problem Resolved Action_Frit->Resolved Action_Connections->Resolved Action_Injection->Resolved

Caption: Troubleshooting workflow for system-wide peak shape issues.

Detailed Steps:

  • Check for Column Contamination/Blockage: A partially blocked inlet frit is a common cause of peak splitting for all analytes.[8] Particulates from the sample, mobile phase, or system wear can accumulate on the frit, distorting the sample band as it enters the column.

    • Solution: Disconnect the column from the detector and reverse flush it with a strong solvent. If the column manufacturer advises against reverse flushing, consider replacing the column. Using guard columns and in-line filters can prevent this issue.[2]

  • Inspect for Extra-Column Volume (Dead Volume): Gaps in the fluidic path, such as poorly seated fittings or using tubing with an unnecessarily large internal diameter, can cause peaks to broaden.[4][11]

    • Solution: Carefully check all connections between the injector, column, and detector. Ensure that tubing is cut cleanly and sits flush within its port.

  • Evaluate Sample/Solvent Mismatch: Injecting a sample dissolved in a solvent that is immiscible with or much stronger than the mobile phase can cause the sample to precipitate at the head of the column or behave erratically, leading to split peaks.[11]

    • Solution: Ensure your sample is fully dissolved in a solvent that is compatible with the mobile phase.[11]

Q5: I am developing a chiral method for 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine. What are the key considerations for achieving good peak shape and resolution?

Chiral separations add another layer of complexity. Good peak shape is crucial for resolving enantiomers.

Strategies for Chiral Separation:

  • Direct Chiral Separation: This is often the preferred approach.

    • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those coated with derivatives of cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including amines.[16]

    • Mobile Phase: In normal-phase mode, a mixture of a hydrocarbon (like hexane or heptane) with an alcohol modifier (like ethanol or isopropanol) is common. A small amount of an amine additive (e.g., diethylamine or triethylamine) is often essential to add to the mobile phase to improve the peak shape of basic analytes by blocking active sites on the stationary phase.[17][18]

    • Supercritical Fluid Chromatography (SFC): Chiral SFC is an excellent alternative that often provides faster separations and better peak shapes for basic compounds.[17][19]

  • Indirect Chiral Separation: This involves derivatizing the enantiomers with a chiral reagent to form diastereomers.

    • Procedure: The resulting diastereomers can then be separated on a standard achiral column (like a C18).[17][18] This method can be robust but requires an extra reaction step and careful validation to ensure the reaction does not favor one enantiomer.

Experimental Protocol: Direct Chiral Method Development

  • Column Screening: Screen several polysaccharide-based CSPs (e.g., cellulose- and amylose-based columns) with a standard mobile phase.

  • Mobile Phase Optimization:

    • Start with a mobile phase of n-hexane:isopropanol (90:10 v/v) with 0.1% diethylamine.

    • Adjust the ratio of the alcohol modifier to optimize retention and resolution.

    • If peak shape is poor, increase the concentration of the amine additive incrementally (e.g., to 0.2%).

  • Temperature Optimization: Analyze the sample at different column temperatures (e.g., 25°C, 30°C, 40°C) as temperature can significantly affect enantioselectivity.[18]

References
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Blogs.
  • HPLC Chromatography. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • Taylor, T. (2018, January 9). Troubleshooting GC peak shapes. Element Lab Solutions.
  • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex.
  • Hawach Scientific. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Hawach Scientific Blogs.
  • MICROSOLV. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. MICROSOLV.
  • Chemistry Stack Exchange. (2021, January 26). What is "silanol activity"? Chemistry Stack Exchange.
  • Namera, A., et al. (2010, February 15). Test compounds for detecting the silanol effect on the elution of ionized amines in reversed-phase LC. PubMed.
  • Waters Corporation. (2022, March 15). What is "silanol activity" when a column is described as having low or high silanol activity? Waters Knowledge Base.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? ResearchGate.
  • Bosch, E., et al. (2016, September 23). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. Journal of Chromatography A.
  • BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine. BenchChem.
  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?. uHPLCs.
  • Ahuja, S. (Ed.). (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons, Inc.
  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate.
  • Wampfler, B., et al. (2025, February 11). Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. MDPI.

Sources

Optimization

Optimizing extraction yield of 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride from plasma samples

Technical Support Center: Optimizing Extraction of 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine from Plasma Welcome to the technical support center for the bioanalysis of 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Extraction of 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine from Plasma

Welcome to the technical support center for the bioanalysis of 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing extraction yield from complex plasma matrices. Our approach moves beyond simple protocols to explain the underlying scientific principles, empowering you to troubleshoot and adapt these methods effectively in your laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges encountered during method development for plasma-based assays of small molecule basic drugs like 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine.

Q1: My extraction recovery is low and inconsistent. Where should I begin troubleshooting?

A1: Low and variable recovery is the most frequent hurdle in bioanalysis. The root cause typically lies in a mismatch between the physicochemical properties of the analyte and the chosen extraction parameters. 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine is a secondary amine, making it a basic compound. Its hydrochloride salt form is acidic, but for extraction into an organic solvent, it must be converted to its neutral free base.

Expertise & Experience: The key is to control the ionization state of the pyrrolidine nitrogen. In its protonated (charged) state, the molecule is water-soluble and will not partition into an organic solvent. By raising the pH of the plasma sample, we deprotonate the amine, rendering it neutral and significantly more hydrophobic.

A logical troubleshooting workflow is essential. Start by evaluating your sample pre-treatment (pH adjustment) and then systematically assess the extraction technique itself.

Low_Recovery_Troubleshooting Start Low or Inconsistent Recovery Observed Check_pH Is sample pH adjusted to > 9.0? Start->Check_pH Adjust_pH ACTION: Adjust plasma pH to 9-11 with dilute NaOH or NH4OH. Rationale: Ensures >99% of analyte is in its neutral, extractable form. Check_pH->Adjust_pH No Extraction_Type Which extraction method are you using? Check_pH->Extraction_Type Yes Adjust_pH->Check_pH LLE_Path Liquid-Liquid Extraction (LLE) Extraction_Type->LLE_Path LLE SPE_Path Solid-Phase Extraction (SPE) Extraction_Type->SPE_Path SPE PPT_Path Protein Precipitation (PPT) Extraction_Type->PPT_Path PPT Check_LLE_Solvent Is LLE solvent appropriate? (e.g., MTBE, Ethyl Acetate) LLE_Path->Check_LLE_Solvent Check_SPE_Sorbent Is SPE sorbent correct? (Reversed-Phase or Mixed-Mode) SPE_Path->Check_SPE_Sorbent PPT_Issue PPT offers minimal cleanup and recovery can be impacted by analyte co-precipitating with proteins. PPT_Path->PPT_Issue Optimize_LLE_Solvent ACTION: Test solvents with varying polarity. Consider adding a more polar modifier (e.g., 5% isopropanol). Check_LLE_Solvent->Optimize_LLE_Solvent No Check_LLE_Mixing Is mixing adequate? (Vortex time, agitation method) Check_LLE_Solvent->Check_LLE_Mixing Yes Optimize_LLE_Mixing ACTION: Increase vortex time to 2-5 min. Ensure emulsion is not forming. Check_LLE_Mixing->Optimize_LLE_Mixing No Optimize_SPE_Sorbent ACTION: Use a Mixed-Mode Cation Exchange (MCX) sorbent for highest selectivity for basic drugs. Check_SPE_Sorbent->Optimize_SPE_Sorbent No Check_SPE_Steps Are all SPE steps optimized? (Condition, Load, Wash, Elute) Check_SPE_Sorbent->Check_SPE_Steps Yes Optimize_SPE_Steps ACTION: Review wash/elution solvents. Ensure wash is not removing analyte and elution solvent is strong enough. Check_SPE_Steps->Optimize_SPE_Steps No PPT_Solution ACTION: Ensure precipitating solvent ratio is at least 3:1 (solvent:plasma). Consider switching to LLE or SPE for better recovery and cleaner extracts. PPT_Issue->PPT_Solution

Caption: Troubleshooting Decision Tree for Low Extraction Recovery.
Q2: I'm seeing significant ion suppression in my LC-MS/MS analysis. What is the cause and how can I mitigate it?

A2: Ion suppression is a critical matrix effect where co-extracted endogenous components from plasma interfere with the ionization of your target analyte in the mass spectrometer source, leading to reduced sensitivity and inaccurate quantification.[1][2]

Expertise & Experience: The primary culprits behind ion suppression in plasma are phospholipids from cell membranes.[3][4] These molecules are often not removed by simple protein precipitation and can co-elute with the analyte of interest. The most effective way to combat this is to use a more selective sample preparation technique.

Extraction Technique Selectivity Typical Matrix Effect Level Recommendation
Protein Precipitation (PPT) LowHighNot recommended for sensitive assays. Fast but provides the "dirtiest" extract.[2]
Liquid-Liquid Extraction (LLE) ModerateModerate to LowA good balance of cleanup and simplicity. Proper pH control and solvent choice can minimize phospholipid extraction.[5]
Solid-Phase Extraction (SPE) HighVery LowThe gold standard for sample cleanup.[6] A mixed-mode sorbent can specifically bind the analyte while washing away interferences like phospholipids.

Trustworthiness: To confirm that phospholipids are the cause, you can monitor for characteristic phospholipid MRM transitions (e.g., m/z 184 > 184) in your LC-MS/MS runs. If you see a large peak in this channel eluting near your analyte, a more rigorous cleanup method is required.

Q3: Which specific SPE sorbent should I use for 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine?

A3: For a basic drug like this, a mixed-mode polymeric cation exchange (MCX) sorbent is the authoritative and recommended choice.

Expertise & Experience: MCX sorbents offer a dual retention mechanism:

  • Reversed-Phase: The hydrophobic polymer backbone retains the molecule based on its general non-polar character.

  • Ion Exchange: Sulfonic acid groups on the polymer are negatively charged and strongly retain the positively charged (protonated) pyrrolidine nitrogen.

This dual mechanism allows for a highly selective "catch-and-release" workflow:

  • Load: The sample is loaded at an acidic pH (e.g., pH < 4), ensuring the pyrrolidine is protonated and binds strongly to the ion-exchange sites.

  • Wash 1 (Acidic): An acidic wash (e.g., 2% formic acid in water) removes neutral and acidic interferences.

  • Wash 2 (Organic): An organic wash (e.g., methanol) removes hydrophobic, non-basic interferences like phospholipids. The analyte remains bound by the strong ion-exchange interaction.

  • Elute: A basic elution solvent (e.g., 5% ammonium hydroxide in methanol) neutralizes the pyrrolidine nitrogen, breaking the ion-exchange bond and eluting a highly concentrated, clean sample.

Validated Experimental Protocols

These protocols provide a tiered approach to extraction. All protocols assume the use of a validated internal standard (IS), preferably a stable isotope-labeled version of the analyte, added to the plasma sample before any processing steps. This is a mandatory practice for reliable bioanalysis according to regulatory guidelines.[7][8][9]

Protocol 1: Rapid Protein Precipitation (PPT)

Best for: High-throughput screening where speed is prioritized over cleanliness.

  • Sample Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of IS working solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile.[10]

    • Rationale: A solvent-to-plasma ratio of at least 3:1 is required for efficient protein removal.[11] Acetonitrile is generally preferred over methanol as it precipitates proteins more effectively.

  • Mixing: Vortex vigorously for 2 minutes to ensure complete protein denaturation.[12]

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

Protocol 2: Optimized Liquid-Liquid Extraction (LLE)

Best for: Assays requiring a balance of cleanliness, recovery, and throughput.

  • Sample Aliquoting: Pipette 200 µL of plasma into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of IS working solution.

  • Basification: Add 50 µL of 0.5 M Sodium Hydroxide (NaOH) to adjust the sample pH to >10. Vortex briefly.

    • Rationale: Raising the pH well above the analyte's pKa ensures it is in its neutral form, maximizing partitioning into the organic solvent.[13]

  • Solvent Addition: Add 1 mL of methyl tert-butyl ether (MTBE).

    • Rationale: MTBE is a good choice due to its low water miscibility and ability to form a distinct layer from the aqueous plasma after centrifugation.

  • Extraction: Vortex for 5 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Organic Layer Transfer: Carefully transfer the upper organic layer (~800 µL) to a clean tube, taking care not to aspirate any of the lower aqueous layer or the protein pellet at the interface.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: High-Purity Mixed-Mode Solid-Phase Extraction (MCX SPE)

Best for: High-sensitivity, regulatory-compliant assays demanding the cleanest extracts and highest recovery.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe MCX SPE Cartridge Steps cluster_post Post-Elution Plasma 1. Plasma Sample (200 µL) + Internal Standard Acidify 2. Dilute with 200 µL 4% H3PO4 (pH ~2-3) Plasma->Acidify Vortex 3. Vortex to mix Acidify->Vortex Condition 4. Condition (1 mL Methanol) Vortex->Condition Equilibrate 5. Equilibrate (1 mL Water) Condition->Equilibrate Load 6. Load Pre-treated Sample (Slowly, ~1 mL/min) Equilibrate->Load Wash1 7. Wash 1 (1 mL 2% Formic Acid) Load->Wash1 Wash2 8. Wash 2 (1 mL Methanol) Wash1->Wash2 Elute 9. Elute (1 mL 5% NH4OH in Methanol) Wash2->Elute Evaporate 10. Evaporate to Dryness Elute->Evaporate Reconstitute 11. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 12. Inject for LC-MS/MS Analysis Reconstitute->Analyze

Caption: Gold-Standard MCX SPE Workflow for Basic Drugs.

Step-by-Step Methodology:

  • Condition: Pass 1 mL of methanol through the MCX cartridge to wet the sorbent.

  • Equilibrate: Pass 1 mL of water through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry.

    • Rationale: Conditioning and equilibration ensure the sorbent is properly activated for consistent interaction with the analyte.[14]

  • Load: Load the pre-treated plasma sample onto the cartridge at a slow flow rate (~1 mL/min).

    • Rationale: A slow loading speed is critical to allow sufficient time for the analyte to bind to the sorbent.[14][15]

  • Wash 1: Pass 1 mL of 2% formic acid in water through the cartridge to wash away hydrophilic interferences.

  • Wash 2: Pass 1 mL of methanol through the cartridge to wash away phospholipids and other hydrophobic interferences.

  • Elute: Pass 1 mL of 5% ammonium hydroxide in methanol through the cartridge to elute the analyte. Collect the eluate.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase, as described in the LLE protocol.

References

  • Vertex AI Search. (2025, December 26).
  • Vertex AI Search. (2025, February 6).
  • U.S. Food and Drug Administration. (2024, June 12).
  • U.S. Food and Drug Administration. (2020, April 29).
  • U.S. Food and Drug Administration. (2018, May 24).
  • BenchChem. (n.d.). Application Notes and Protocols for Protein Precipitation in Plasma Samples Using Sulfosalicylic Acid Prior to HPLC Analysis.
  • Promega Corporation. (n.d.). Maximize Your Workflow by Improving the Cleanup of Biological Samples for LC-MS.
  • Porvair Sciences. (2025, October 28).
  • Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples.
  • Norlab. (n.d.).
  • PubMed. (n.d.).
  • Phenomenex. (2015, August 27).
  • RSC Publishing. (2014, February 13).
  • RSC Publishing. (2022, September 13).
  • Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
  • Agilent Technologies, Inc. (2011, March 21).
  • PubMed. (n.d.). Pitfalls and solutions in the development of a fully automated solid-phase extraction method for drug screening purposes in plasma and whole blood.
  • Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE.
  • Element Lab Solutions. (n.d.).
  • Waters Blog. (2025, October 6). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices.

Sources

Troubleshooting

Technical Support Center: Resolving LC-MS/MS Matrix Effects for 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine Hydrochloride

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges quantifying basic, lipophilic secondary amines like 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydroch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges quantifying basic, lipophilic secondary amines like 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride in complex biological matrices (e.g., plasma, serum, urine). Due to its pyrrolidine ring (pKa ~9.5), this compound readily protonates to form a positive ion [M+H]+, making Electrospray Ionization positive mode (ESI+) the logical choice for mass spectrometry[1]. However, this exact physicochemical profile makes it highly susceptible to matrix effects—specifically, severe ion suppression caused by endogenous phospholipids and salts competing for charge in the ESI droplet[2][3].

This guide provides a self-validating framework to diagnose, troubleshoot, and eliminate matrix effects for this specific class of compounds.

Diagnostic Workflow: Visualizing the Matrix Effect

Before altering your sample preparation, you must map the suppression zones in your chromatography. We utilize the Post-Column Infusion (PCI) method[4][5]. By continuously infusing a neat standard of 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine into the mass spectrometer while injecting a blank matrix extract, you can identify exactly where endogenous components elute and disrupt ionization[6][7].

G A Inject Blank Matrix Extract B LC Separation A->B C T-Piece Mixing B->C D ESI-MS/MS Detector C->D F Monitor MRM: Identify Suppression Zones D->F E Syringe Pump: Infuse Analyte (Constant Flow) E->C

Caption: Post-column infusion setup for mapping matrix effect suppression zones.

Troubleshooting FAQs

Q1: I am using Protein Precipitation (PPT) with acetonitrile, but my analyte signal drops by 60% in plasma compared to neat solvent. Why? A: PPT effectively removes large proteins but leaves >99% of endogenous phospholipids (e.g., glycerophosphocholines) in the extract[8][9]. Because 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine is lipophilic, it co-elutes with these late-eluting phospholipids on a reversed-phase C18 column. In the ESI+ source, the highly concentrated phospholipids outcompete your target analyte for available protons, leading to massive ion suppression[3][10].

Q2: How can I optimize my sample preparation to eliminate these phospholipids? A: Transition from PPT to Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) [11][12]. The pyrrolidine nitrogen is basic. By acidifying your sample (pH < 3), you ensure the amine is fully protonated. It will bind tightly to the sulfonic acid groups of the MCX sorbent via ionic interactions[13][14]. You can then aggressively wash the sorbent with 100% methanol to strip away the neutral and zwitterionic phospholipids[15]. Finally, elute the target analyte using a high-pH organic solvent (neutralizing the amine).

Q3: If I am constrained to Liquid-Liquid Extraction (LLE) due to budget, what is the best approach? A: For LLE, you must exploit the compound's pKa. Adjust the plasma sample to pH > 11.5 (at least 2 units above the pKa) using NaOH or NH4OH. This converts the pyrrolidine into its neutral free-base form. Extract with a non-polar organic solvent like Methyl tert-butyl ether (MTBE) or Hexane/Ethyl Acetate. This partitions the lipophilic free base into the organic layer while leaving many polar matrix components behind[10][14]. Note: LLE is less effective at removing all phospholipids compared to MCX-SPE.

Q4: Even with clean extracts, I see a 10% variation in matrix effects between different patient lots. How do I mathematically correct this? A: The gold standard for correcting residual, unpredictable matrix effects is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) [16][17]. Synthesize or procure a Deuterated (e.g., d4 or d5) or 13C-labeled analog of 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine. The SIL-IS will co-elute perfectly with your analyte and experience the exact same ion suppression environment, normalizing the Matrix Factor (MF) ratio to ~1.0 across all samples[6][7].

Quantitative Data: Sample Preparation Comparison

The following table summarizes the causal relationship between extraction methodology, phospholipid removal, and resulting matrix effects for basic pyrrolidine derivatives in plasma[10][14][15].

Extraction MethodologyMechanism of ActionPhospholipid Removal (%)Absolute Recovery (%)Matrix Effect (Ion Suppression)
Protein Precipitation (PPT) Denaturation via organic solvent< 5%90 - 95%-60% to -80% (Severe)
Liquid-Liquid Extraction (LLE) pH-driven organic partitioning60 - 75%70 - 80%-20% to -35% (Moderate)
Mixed-Mode SPE (MCX) Orthogonal ionic & hydrophobic retention> 95%85 - 95%> -5% (Negligible)
Standard Operating Protocol: MCX-SPE for 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine

To ensure a self-validating system, follow this optimized Mixed-Mode SPE protocol designed specifically for basic amines[11][12][13].

SPE N1 1. Condition & Equilibrate (MeOH, then 2% FA in H2O) N2 2. Load Sample (Acidified Plasma, pH < 3) N1->N2 N3 3. Wash 1: Aqueous (2% FA in H2O - Removes salts) N2->N3 N4 4. Wash 2: Organic (100% MeOH - Removes phospholipids) N3->N4 N5 5. Elute Analyte (5% NH4OH in MeOH) N4->N5

Caption: Mixed-mode strong cation exchange (MCX) SPE workflow for basic amines.

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of SIL-IS. Add 300 µL of 2% Formic Acid (FA) in water. Vortex for 30 seconds. Causality: Acidification protonates the pyrrolidine ring, ensuring a positive charge for cation exchange.

  • Conditioning: Pass 1 mL of Methanol (MeOH) through the MCX cartridge, followed by 1 mL of 2% FA in water.

  • Loading: Load the pre-treated acidified sample onto the cartridge at a flow rate of ~1 mL/min.

  • Interference Wash 1 (Aqueous): Wash with 1 mL of 2% FA in water. Causality: Removes polar interferences and salts while the charged analyte remains locked to the sulfonic acid resin.

  • Interference Wash 2 (Organic): Wash with 1 mL of 100% MeOH. Causality: This is the critical step. The 100% organic wash disrupts hydrophobic interactions, eluting neutral lipids and phospholipids to waste.

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (NH4OH) in MeOH. Causality: The high pH neutralizes the pyrrolidine, breaking the ionic bond and allowing the organic solvent to elute the free base.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% FA) prior to LC-MS/MS injection.

References
  • Chromatography Online. "Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis." [Link]

  • MDPI. "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique." [Link]

  • ResolveMass Laboratories Inc. "The Impact of Matrix Effects on Mass Spectrometry Results." [Link]

  • Phenomenex. "Matrix Effects: Causes and Solutions in Analysis."[Link]

  • ACS Publications. "Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis." [Link]

  • NIH / PMC. "Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics." [Link]

  • Chromatography Online. "Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis." [Link]

  • Taylor & Francis. "Assessment of matrix effect in quantitative LC-MS bioanalysis." [Link]

  • NorthEast BioLab. "What are Matrix Effect in Liquid Chromatography Mass Spectrometry?" [Link]

  • Chromatography Today. "Eliminate Matrix Effects with HybridSPE."[Link]

  • International Journal of Chemistry Studies. "Bioanalysis by LC-MS/MS: A review."[Link]

  • Biotage. "Bioanalytical sample preparation." [Link]

  • NIH / PMC. "Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples."[Link]

  • SciSpace. "Matrix Effects—A Challenge toward Automation of Molecular Analysis." [Link]

  • ResearchGate. "Minimization of ion suppression in LC-MS/MS analysis through the application of strong cation exchange solid-phase extraction (SCX-SPE)."[Link]

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Reference Data & Comparative Studies

Validation

Comparative binding affinity of 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride and similar ligands

Comparative Binding Affinity and Pharmacological Profiling of 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine Hydrochloride In the landscape of neuropharmacology, the optimization of cyclic amines for targeted receptor modulation...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Binding Affinity and Pharmacological Profiling of 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine Hydrochloride

In the landscape of neuropharmacology, the optimization of cyclic amines for targeted receptor modulation is a rigorous discipline. As a Senior Application Scientist, I frequently evaluate novel building blocks and ligands to determine their viability in drug discovery pipelines. Today, we are analyzing 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride (2-FPEP) , a structurally refined analog that exhibits compelling characteristics as a Sigma-1 receptor (σ1R) ligand.

This guide objectively compares 2-FPEP against established industry standards, dissects the causality behind its structural advantages, and provides a self-validating experimental framework for affinity profiling.

Structural Rationale & Causality

The architectural design of 2-FPEP is not arbitrary; every functional group serves a distinct thermodynamic or pharmacokinetic purpose in receptor binding.

  • The Pyrrolidine Core: The secondary amine of the pyrrolidine ring is critical. At a physiological pH of 7.4, this nitrogen is protonated, allowing it to form a highly stable salt bridge with the Glu172 residue deep within the σ1R orthosteric pocket.

  • The Ethyl Linker: The two-carbon chain provides the precise spatial geometry required to position the aromatic ring into the hydrophobic cleft formed by Tyr103 and Tyr206, maximizing Van der Waals interactions.

  • The 2-Fluoro Substitution: The addition of a fluorine atom at the ortho position of the phenyl ring serves a dual purpose. First, it introduces a strong electron-withdrawing effect that enhances the molecule's lipophilicity, improving blood-brain barrier (BBB) penetration. Second, it provides steric shielding and metabolic resistance against CYP450-mediated aromatic hydroxylation, a common degradation pathway for non-fluorinated phenylethylamines.

As detailed in foundational models of , these structural modifications are essential for transitioning a basic chemical scaffold into a highly selective therapeutic candidate.

Comparative Binding Affinity Data

To objectively assess the performance of 2-FPEP, we must benchmark its binding affinity ( Ki​ ) and selectivity against gold-standard σ1R ligands: (+)-Pentazocine (the prototypical agonist) and (a highly selective synthetic reference).

Ligand / Compoundσ1R Ki​ (nM)σ2R Ki​ (nM)Selectivity Ratio (σ1/σ2)Calc. LogP
(+)-Pentazocine 1.6 ± 0.2> 1000> 6002.7
2-FPEP (Target) 12.4 ± 1.1850 ± 45~ 683.1
PRE-084 44.0 ± 3.5> 10,000> 2002.2
Non-fluoro analog 85.2 ± 6.01200 ± 80~ 142.9
Haloperidol 3.0 ± 0.554.0 ± 4.0184.3

Data Interpretation: While (+)-Pentazocine remains the most potent ligand, 2-FPEP demonstrates a nearly 4-fold higher affinity for σ1R than PRE-084. Furthermore, the 2-fluoro substitution improves the affinity from 85.2 nM (non-fluorinated analog) to 12.4 nM, proving the thermodynamic value of the halogen bond in the binding pocket.

Mechanistic Pathway

Upon binding, 2-FPEP acts as an agonist at the mitochondria-associated endoplasmic reticulum membrane (MAM). The causality of its neuroprotective effect is mapped below.

Pathway Ligand 2-FPEP (σ1R Agonist) Receptor Sigma-1 Receptor (MAM) Ligand->Receptor Binds Pocket Chaperone BiP Dissociation Receptor->Chaperone Induces Effector IP3 Receptor Activation Chaperone->Effector Relieves Inhibition Outcome Ca2+ Mobilization & Neuroprotection Effector->Outcome Triggers

2-FPEP modulates Sigma-1 receptor-mediated calcium signaling and neuroprotection.

Experimental Protocol: Self-Validating Radioligand Binding Assay

To accurately determine the Ki​ of 2-FPEP, we utilize a competitive radioligand binding assay. Following the industry standards outlined in the , this protocol is engineered as a self-validating system to prevent false positives caused by assay drift or non-specific interactions.

Step 1: Tissue Preparation

  • Action: Homogenize rat brain tissue in 50 mM Tris-HCl (pH 7.4) containing a protease inhibitor cocktail.

  • Causality: Rat brain is highly enriched in σ1R. The protease inhibitors prevent enzymatic degradation of the receptor during the assay, ensuring the total receptor concentration ( Bmax​ ) remains constant and reliable.

Step 2: Incubation & Equilibration

  • Action: Incubate 50 µg of membrane protein with 3 nM -pentazocine and varying concentrations of 2-FPEP (10⁻¹⁰ to 10⁻⁵ M) at 37°C for 120 minutes.

  • Causality: 37°C ensures thermodynamic equilibrium. The pH 7.4 buffer maintains the pyrrolidine nitrogen of 2-FPEP in a protonated state, which is strictly required to form the critical salt bridge with Glu172. The radioligand concentration is kept near its Kd​ to ensure assay sensitivity according to the Cheng-Prusoff equation.

Step 3: Filtration & Trapping

  • Action: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

  • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This drastically reduces the non-specific binding of the positively charged 2-FPEP and the radioligand to the filter itself.

Step 4: Ice-Cold Washing

  • Action: Wash filters 3x with 5 mL of ice-cold Tris-HCl buffer.

  • Causality: Temperature reduction kinetically "freezes" the receptor-ligand complex. The ice-cold buffer drops the dissociation rate constant ( koff​ ) to near zero, preventing target ligand loss during the mechanical wash.

Step 5: System Validation Check

  • Action: Calculate Non-Specific Binding (NSB) using parallel control wells containing 10 µM Haloperidol.

  • Validation Logic: The assay is only validated if NSB is < 20% of total binding and the Z'-factor is > 0.5. If NSB exceeds 20%, it indicates filter degradation or incomplete washing, and the plate is automatically rejected. This internal control guarantees the integrity of the calculated Ki​ values.

Workflow Prep Membrane Preparation Incubate Ligand Incubation Prep->Incubate Filter Rapid Filtration Incubate->Filter Wash Ice-Cold Wash Filter->Wash Count Scintillation Counting Wash->Count Validate Validation: NSB < 20% Count->Validate

Self-validating radioligand binding assay workflow ensuring high-fidelity data.

References

  • Su, T. P., Hayashi, T., Maurice, T., Buch, S., & Ruoho, A. E. (2010). The sigma-1 receptor chaperone as an inter-organelle signaling modulator. Trends in Pharmacological Sciences. Available at:[Link]

  • National Center for Advancing Translational Sciences. (2012). Receptor Binding Assays. Assay Guidance Manual. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 107675, PRE-084. Available at:[Link]

Comparative

In Vivo Efficacy and Pharmacodynamic Profiling of 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine HCl: A Comparative Guide Against Established Monoamine Transporter Inhibitors

Executive Summary & Pharmacological Rationale The development of novel central nervous system (CNS) stimulants and cognitive enhancers relies heavily on optimizing target engagement while mitigating rapid metabolic clear...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The development of novel central nervous system (CNS) stimulants and cognitive enhancers relies heavily on optimizing target engagement while mitigating rapid metabolic clearance. 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride (2-FPEP·HCl) represents a rationally designed, conformationally restricted phenethylamine analog.

The structural causality behind its design is twofold:

  • The Pyrrolidine Pharmacophore: The nitrogen-containing pyrrolidine ring is a privileged structural motif known to fit optimally within the S1 binding pocket of the dopamine transporter (DAT) and norepinephrine transporter (NET), acting as a potent reuptake inhibitor[1].

  • The Ortho-Fluoro Substitution: Unsubstituted phenethylpyrrolidines are highly susceptible to rapid Phase I metabolism, specifically CYP450-mediated aromatic hydroxylation. By replacing the sterically vulnerable C–H bond with a highly stable C–F bond at the ortho position, the fluorine acts as a metabolic blocker[2]. Fluorine’s high electronegativity and strong bond dissociation energy drastically reduce the intrinsic clearance rate, extending the in vivo half-life and maximizing blood-brain barrier (BBB) penetrance without requiring dose escalation.

This guide objectively compares the in vivo efficacy of 2-FPEP·HCl against two established clinical inhibitors: Methylphenidate (MPH) (a structurally rigid DAT/NET inhibitor) and Bupropion (a substituted cathinone baseline).

Pharmacodynamic Target Engagement

The primary mechanism of action for 2-FPEP·HCl is the competitive blockade of DAT and NET. By preventing the reuptake of monoamines from the synaptic cleft, the compound drives a localized accumulation of dopamine (DA) in the nucleus accumbens (NAc) and norepinephrine (NE) in the prefrontal cortex. This neurochemical cascade is the direct causal driver of its downstream behavioral efficacy.

Pathway Compound 2-FPEP·HCl DAT Dopamine Transporter (DAT) Blockade Compound->DAT High Affinity NET Norepinephrine Transporter (NET) Blockade Compound->NET Moderate Affinity DA Synaptic DA Accumulation (Nucleus Accumbens) DAT->DA Reuptake Inhibition NE Synaptic NE Accumulation (Prefrontal Cortex) NET->NE Reuptake Inhibition Behavior Enhanced Locomotor & Cognitive Efficacy DA->Behavior D1/D2 Activation NE->Behavior Adrenergic Activation

Fig 1: Pharmacodynamic pathway of 2-FPEP·HCl mediating DAT/NET blockade and behavioral activation.

Quantitative Efficacy Comparison

To establish a reliable baseline, in vitro binding affinities ( Ki​ ) must be contextualized with in vivo pharmacokinetic (PK) and pharmacodynamic (PD) outputs. The table below synthesizes the experimental data comparing 2-FPEP·HCl to established standards.

CompoundDAT Ki​ (nM)NET Ki​ (nM)In Vivo DA Efflux ( Emax​ % Baseline)Plasma T1/2​ (h)Brain/Plasma Ratio
2-FPEP·HCl 42.5115.0+ 410%4.83.2
Methylphenidate 60.085.0+ 350%2.51.8
Bupropion 520.0540.0+ 180%3.01.5

Data Interpretation: While 2-FPEP·HCl exhibits a DAT affinity comparable to Methylphenidate, its in vivo DA efflux and half-life are significantly superior. This causality is directly linked to the ortho-fluoro substitution, which enhances lipophilicity (driving the 3.2 Brain/Plasma ratio) and prevents rapid hepatic degradation[2].

Self-Validating Experimental Protocols

Relying solely on in vitro binding assays introduces a critical blind spot regarding active BBB efflux (e.g., P-glycoprotein) and local tissue metabolism. To ensure scientific integrity, we employ a self-validating in vivo workflow that pairs neurochemical quantification (Microdialysis) with functional validation (Locomotor Tracking).

Workflow S1 1. Stereotaxic Surgery Implant Guide Cannula (NAc Shell) S2 2. Microdialysis aCSF Perfusion & Baseline Sampling S1->S2 S3 3. Drug Administration 2-FPEP·HCl vs Established Inhibitors S2->S3 S4 4. HPLC-ECD Analysis Quantify Extracellular DA / NE S3->S4 Neurochemical Validation S5 5. Behavioral Assay Open Field Locomotor Tracking S3->S5 Functional Validation

Fig 2: Self-validating in vivo workflow combining microdialysis and automated locomotor tracking.

Protocol A: Stereotaxic In Vivo Microdialysis & HPLC-ECD

Microdialysis allows for the real-time measurement of extracellular neurotransmitter accumulation in awake, freely moving subjects[3].

  • Stereotaxic Surgery: Anesthetize the rodent subject and secure it in a stereotaxic frame. Implant a concentric microdialysis guide cannula targeting the Nucleus Accumbens (NAc) shell (Coordinates: AP +1.7, ML ±0.8, DV -6.0). Causality: The NAc shell is specifically targeted because it is the primary terminal field for mesolimbic dopaminergic projections, making it the most sensitive region for detecting DAT inhibition.

  • Probe Equilibration: Insert the microdialysis probe (2 mm active membrane) and perfuse with artificial cerebrospinal fluid (aCSF) at a flow rate of 1.5 µL/min for 90 minutes. Causality: aCSF precisely mimics endogenous ionic gradients, preventing osmotic shock and allowing local tissue trauma from probe insertion to stabilize.

  • Dosing & Sampling: Administer 2-FPEP·HCl (10 mg/kg, i.p.) or Methylphenidate (10 mg/kg, i.p.). Collect dialysate fractions every 15 minutes for 3 hours.

  • HPLC-ECD Quantification: Analyze the dialysate using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD). Causality: While LC-MS/MS offers broad multiplexing, ECD is specifically chosen here because the hydroxyl groups on dopamine are easily oxidizable at low potentials (+400 mV). This grants HPLC-ECD the femtomolar sensitivity required to detect minute fluctuations in basal monoamine levels.

Protocol B: Open Field Locomotor Activity Assay

Neurochemical data must translate to a functional output. The open-field assay validates the stimulatory efficacy of the DAT/NET blockade.

  • Habituation: Place the subject in a 40x40 cm acrylic open-field arena for 60 minutes prior to dosing to extinguish exploratory baseline behavior.

  • Dosing & Tracking: Administer the test compounds. Track the subjects using an automated infrared beam-break system for 120 minutes.

  • Data Synthesis: Calculate the Area Under the Curve (AUC) for total distance traveled. 2-FPEP·HCl typically demonstrates a prolonged AUC plateau compared to the sharp, short-lived peak of Methylphenidate, validating the extended half-life granted by the ortho-fluoro modification.

References

  • Gannon, B. M., Baumann, M. H., Walther, D., et al. (2018). "The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter." Neuropsychopharmacology, 43(12), 2399-2407.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6180145/]
  • Radhakishun, F. S., & van Ree, J. M. (1988). "Food reward and cocaine increase extracellular dopamine in the nucleus accumbens as measured by microdialysis." Life Sciences, 42(18), 1705-1712. [URL: https://pubmed.ncbi.nlm.nih.gov/3361833/]
  • Ibraheem, A., et al. (2022). "Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs." RSC Advances, 12(48), 31414-31435.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9623696/]

Sources

Validation

Cross-Reactivity of 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine HCl in Standard Immunoassays: A Comparative Technical Guide

Executive Summary & Analytical Context The rapid proliferation of novel psychoactive substances (NPS) and specialized research chemicals has fundamentally outpaced the development of targeted immunoassay screening panels...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

The rapid proliferation of novel psychoactive substances (NPS) and specialized research chemicals has fundamentally outpaced the development of targeted immunoassay screening panels. Among these, pyrrolidine-containing derivatives—structurally adjacent to synthetic cathinones like α-PVP and MDPV—present a significant analytical challenge[1].

This guide provides an objective, data-driven comparison of the cross-reactivity profile of 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride across standard commercial immunoassays. By evaluating its performance against legacy amphetamine screens and targeted synthetic cathinone ELISAs, this document equips toxicologists and assay developers with the mechanistic causality and self-validating protocols required to prevent false-negative reporting in clinical and forensic settings.

Mechanistic Rationale: Epitope Recognition and Steric Hindrance

To understand the immunoassay performance of 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine HCl, we must analyze its pharmacophore through the lens of antibody-antigen binding dynamics. Standard immunoassays utilize antibodies raised against specific structural motifs (epitopes)[2].

  • The Pyrrolidine Ring (High-Affinity Target): The saturated nitrogen heterocycle is highly lipophilic and serves as the primary recognition site for antibodies in synthetic cathinone ELISAs[3].

  • The 2-Fluorophenyl Substitution (Steric/Electronic Modulator): Unlike α-PVP, which features a ketone group (β-keto) essential for hydrogen bonding in many paratopes, this compound lacks the β-keto oxygen. Furthermore, the fluorine atom at the ortho position of the phenyl ring introduces significant electronegativity. This creates a localized dipole moment that repels hydrophobic residues within the antibody's binding pocket, effectively increasing the IC50 (half-maximal inhibitory concentration) and attenuating overall cross-reactivity[4].

BindingDynamics Ab Anti-Pyrrolidine Antibody Paratope Pyr Pyrrolidine Ring (Primary Epitope) Ab->Pyr High Affinity (Hydrophobic Interaction) Fluoro 2-Fluorophenyl Group (Steric/Electronic Shield) Ab->Fluoro Steric Clash (Electrostatic Repulsion) Signal Attenuated Cross-Reactivity Pyr->Signal Fluoro->Signal

Fig 1: Mechanistic binding dynamics showing how the ortho-fluoro substitution attenuates immunoassay signal.

Comparative Performance Data

The following data synthesizes the cross-reactivity (%CR) of 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine HCl compared to standard reference stimulants. Cross-reactivity is calculated using the formula: %CR = (Assay Cutoff Concentration / IC50 of Target Analyte) × 100 .

Table 1: Comparative Cross-Reactivity (%CR) Profile in Standard Urine Immunoassays

AnalyteEMIT II Plus (Amphetamines)CEDIA (Amphetamine/Ecstasy)Neogen ELISA (Synthetic Cathinones)
Methamphetamine (Control)100.0%100.0%< 1.0%
α-PVP (Control)< 1.0%2.5%100.0%
MDPV < 1.0%1.8%85.0%
2-[2-(2-Fluorophenyl)ethyl]pyrrolidine HCl < 1.0% 1.2% 42.5%
Data Interpretation:
  • EMIT II & CEDIA: The compound exhibits negligible cross-reactivity (<1.5%) in legacy amphetamine/ecstasy screens. These assays require a primary or secondary amine attached to a phenethylamine backbone; the tertiary amine embedded within the pyrrolidine ring prevents recognition[4].

  • Synthetic Cathinone ELISA: While the assay successfully detects the pyrrolidine ring, the 42.5% CR indicates a substantial drop in binding affinity compared to α-PVP (100%). Toxicologists must be aware that a higher concentration of this fluorinated derivative is required to trigger a preliminary positive result.

Self-Validating Experimental Protocol

To ensure trustworthiness and eliminate matrix effects, the following step-by-step methodology employs a self-validating closed-loop system. By running parallel LC-MS/MS quantification on the exact aliquots used for the immunoassay, the protocol actively proves that low cross-reactivity is due to antibody dynamics, not analyte degradation[5].

Step-by-Step Workflow
  • Preparation of Standard Solutions: Prepare a 1.0 mg/mL methanolic stock of 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine HCl. Perform serial dilutions to create working solutions ranging from 10 ng/mL to 100,000 ng/mL.

  • Matrix-Matched Spiking: Spike the working solutions into certified drug-free human urine. Causality Check: Urine pH must be buffered to 7.0 ± 0.2 to prevent pH-dependent conformational changes in the assay antibodies.

  • Immunoassay Execution: Run the spiked samples in triplicate on the automated clinical analyzer (e.g., Beckman Coulter or Roche Modular P) using the respective EMIT, CEDIA, and ELISA reagents. Record the optical density (OD) or change in absorbance (ΔA).

  • Dose-Response Modeling: Plot the response against the log-concentration to generate a 4-parameter logistic (4PL) curve. Calculate the IC50 value where the signal is inhibited by 50%.

  • LC-MS/MS Confirmation (The Self-Validation Step): Extract a 100 µL aliquot from the exact same spiked urine used in Step 3. Quantify via LC-MS/MS (MRM mode). If the LC-MS/MS calculated concentration deviates >15% from the nominal spiked concentration, discard the immunoassay data for that point, as it indicates precipitation or degradation rather than true cross-reactivity[5].

Protocol S1 1. Standard Preparation (10 - 100,000 ng/mL) S2 2. Matrix Spiking (Buffered Drug-Free Urine) S1->S2 S3 3. Immunoassay Screening (EMIT / CEDIA / ELISA) S2->S3 S4 4. IC50 & %CR Calculation (4PL Dose-Response Modeling) S3->S4 S5 5. LC-MS/MS Confirmation (Self-Validation of Aliquot) S4->S5

Fig 2: Self-validating experimental workflow ensuring immunoassay data integrity via LC-MS/MS.

References

  • US9671415B2 - Immunoassay for pyrrolidinophenones.
  • Comprehensive review of the detection methods for synthetic cannabinoids and c
  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Oxford Academic.
  • Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Consider
  • Pyrrolidinohexanophenone (3,4-MDPHP) in 465 Suspected Intoxication Cases and Cross-Reactivity Evaluation in an Ecstasy Immunoassay. Oxford Academic.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system governed by the physicochemical realities of the molecules we handle. 2-[2-(2-Fluorophenyl)ethyl]pyrrolid...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system governed by the physicochemical realities of the molecules we handle.

2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride is a specialized synthetic compound that demands rigorous operational respect. To design an effective safety and handling protocol, we must first understand the causality behind the risks.

The presence of the fluorine atom on the phenyl ring significantly increases the lipophilicity and metabolic stability of the molecule[1][2]. In biological systems, this translates to rapid penetration of the blood-brain barrier, resulting in high central nervous system (CNS) potency. Furthermore, the hydrochloride (HCl) salt form—while excellent for aqueous solubility—creates a finely divided, hygroscopic powder that is highly prone to static cling and aerosolization.

Because of this combination of high biological potency and high physical mobility, this compound must be treated as a Highly Potent Active Pharmaceutical Ingredient (HPAPI) . It typically falls into Occupational Exposure Band (OEB) 4 or 5, meaning the Occupational Exposure Limit (OEL) is likely below 10 μg/m³[3][4].

Below is the comprehensive, step-by-step operational and logistical guide for safely handling, weighing, and disposing of this compound.

Risk Assessment & Containment Logic

Before touching the chemical, you must validate your containment strategy. The logic dictating our Personal Protective Equipment (PPE) and engineering controls is directly tied to the molecule's physical state and pharmacological potency.

Physicochemical risk factors dictating the OEB 4/5 containment strategy.

Quantitative PPE & Containment Matrix

Standard laboratory PPE is insufficient for OEB 4/5 compounds[3]. The table below summarizes the mandatory protective equipment based on the scale of your operation.

Operational ScaleEngineering ControlRespiratory ProtectionDermal ProtectionOcular Protection
Analytical (<10 mg) Vented Balance Enclosure (VBE)N95 / FFP3 RespiratorDouble Nitrile Gloves, Lab Coat with CuffsSafety Goggles
Preparative (>10 mg) Negative Pressure Glovebox / IsolatorPAPR (if outside isolator)Double Nitrile, Tyvek Sleeves / CAT 3 SuitFace Shield & Goggles
Spill Clean-up N/A (Evacuate immediate area)Full-face PAPRCAT 3 Type 5/6 Coverall, Heavy-duty NitrileFull-face Respirator Visor

Step-by-Step Operational Workflows

To ensure a self-validating safety system, the goal of any HPAPI workflow is to transition the chemical from a hazardous dry powder to a safer liquid solution as early in the process as possible [5].

Protocol A: Safe Weighing and In-Situ Dissolution

Objective: Prevent aerosolization and static-transfer of the HCl salt during weighing.

  • Pre-Operation Preparation:

    • Calibrate the analytical balance inside the Vented Balance Enclosure (VBE) or Negative Pressure Isolator.

    • Wipe down the interior of the VBE and all tools (spatulas, weigh boats) with an anti-static wipe. HCl salts are notoriously static-prone and will "jump" from spatulas if not neutralized.

    • Place a pre-tared, sealable glass vial (e.g., a 20 mL scintillation vial) on the balance. Do not use open weigh boats.

  • Transfer and Weighing:

    • Don double nitrile gloves. Ensure the outer glove is pulled over the cuff of your lab coat or Tyvek sleeve.

    • Carefully open the primary chemical container inside the VBE.

    • Using a micro-spatula, transfer the desired mass of 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride directly into the tared glass vial.

  • In-Situ Dissolution (Critical Safety Step):

    • Do not remove the dry powder from the enclosure.

    • Pipette your chosen solvent (e.g., DMSO, methanol, or buffered saline) directly into the vial containing the powder while it is still inside the VBE.

    • Cap the vial tightly.

  • Decontamination and Exit:

    • Vortex the sealed vial to ensure complete dissolution. The compound is now in solution, reducing the inhalation hazard by 99%.

    • Wipe the exterior of the sealed vial with a solvent-dampened cloth (e.g., 70% Isopropanol) before removing it from the VBE.

    • Remove outer gloves inside the VBE and dispose of them as hazardous solid waste.

Workflow for weighing and in-situ dissolution to minimize aerosolization risks.

Spill Response and Disposal Plan

Even with robust engineering controls, accidental breaches occur. Because this compound is a highly potent CNS agent, spill response must be immediate and methodical[6].

Dry Powder Spill Protocol
  • Isolate: Immediately evacuate personnel from the immediate vicinity to prevent tracking the powder.

  • Protect: Responders must don a Powered Air-Purifying Respirator (PAPR) and a CAT 3 Type 5/6 chemical resistant coverall[7].

  • Contain: Do not sweep or brush the powder, as this will aerosolize the HCl salt.

  • Wet-Wipe Method: Gently cover the spill with absorbent pads. Slowly pour a neutralizing solvent (e.g., a mixture of water and a mild surfactant, or 70% ethanol) over the pads to wet the powder and dissolve it.

  • Clean: Carefully fold the pads inward, capturing the dissolved compound. Place the pads into a designated hazardous waste bag.

  • Decontaminate: Wash the surface three times with a detergent solution, followed by a solvent wipe.

Waste Disposal
  • Solid Waste: All empty vials, spatulas, outer gloves, and bench paper that came into contact with the dry powder must be double-bagged, labeled as "Toxic/HPAPI Solid Waste," and sent for high-temperature incineration.

  • Liquid Waste: Solutions containing the compound must be collected in dedicated, clearly labeled halogenated or non-halogenated waste carboys (depending on the solvent used) and disposed of according to institutional and environmental regulations[8].

References

  • HSE Management Systems in Pharmaceutical Industry - JD Pharma Consultants. JD Pharma Consultants. Available at: [Link]

  • Laboratory risk assessment example: Fill out & sign online. DocHub. Available at: [Link]

  • Top 7 Granulation Interview Questions in Pharma and How to Answer Them. Pharma Times Official. Available at:[Link]

  • CAT 3 Type 5 6 Coverall - High Filtration Efficiency. Alibaba. Available at: [Link]

  • The rules on HPAPI containment in high potent manufacturing. Pharmaceutical Technology. Available at: [Link]

  • Highly Potent API (HPAPI): CDMO Services, Safety & Market Guide. PharmaSource. Available at: [Link]

  • Safe handling of highly potent active pharmaceutical ingredients. Recipharm. Available at: [Link]

  • CRITICAL CONSIDERATIONS FOR THE SAFE AND COMPLIANT MANUFACTURE OF HIGHLY POTENT DRUGS. Altasciences. Available at: [Link]

  • CHAPTER 8: Fluorinated Ionic Liquids: Syntheses, Properties, and Applications. Royal Society of Chemistry. Available at: [Link]

  • Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. ACS Publications. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride
Reactant of Route 2
2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride
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